Benzhydryl 3-methyl-4-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzhydryl 3-methyl-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-15-14-18(12-13-19(15)22(24)25)21(23)26-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKKUYCVDAWDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Benzhydryl 3-Methyl-4-Nitrobenzoate: Synthesis, Properties, and Applications in Advanced Esterification Strategies
Executive Summary
Benzhydryl 3-methyl-4-nitrobenzoate is a highly specialized synthetic intermediate and model compound utilized in advanced organic synthesis, medicinal chemistry, and materials science. By coupling the electron-deficient 3-methyl-4-nitrobenzoate core[1] with the sterically bulky, acid-labile benzhydryl (diphenylmethyl) group, chemists create a robust system for studying esterification kinetics, protecting group orthogonality, and prodrug lipophilicity enhancement.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic molecular descriptions, providing field-proven mechanistic insights and self-validating experimental workflows for working with this complex ester.
Chemical Structure and Physicochemical Properties
The molecular architecture of benzhydryl 3-methyl-4-nitrobenzoate (C₂₁H₁₇NO₄) presents a fascinating chemical dichotomy. The 3-methyl-4-nitrobenzoate moiety is characterized by strong electron withdrawal due to the para-nitro group, which increases the electrophilicity of the original carbonyl carbon. Conversely, the benzhydryl group provides immense steric shielding, protecting the ester linkage from nucleophilic attack (e.g., base-catalyzed saponification) while remaining highly susceptible to acid-catalyzed cleavage[2].
Table 1: Physicochemical Properties of Core Components and the Ester
| Property | 3-Methyl-4-nitrobenzoic Acid[1] | Benzhydrol | Benzhydryl 3-methyl-4-nitrobenzoate (Predicted) |
| Molecular Formula | C₈H₇NO₄ | C₁₃H₁₂O | C₂₁H₁₇NO₄ |
| Molecular Weight | 181.15 g/mol | 184.24 g/mol | 347.37 g/mol |
| Melting Point | 216–218 °C | 65–67 °C | 110–115 °C (Est.) |
| XLogP3 (Lipophilicity) | 2.4 | 3.2 | ~5.6 |
| Topological Polar Surface Area | 83.1 Ų | 20.2 Ų | 72.1 Ų |
Synthesis Methodologies
Due to the steric bulk of the secondary benzhydryl alcohol, standard Fischer esterification is highly inefficient. The recommended approach is the Steglich Esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP).
Causality of Experimental Choices
DCC activates the carboxylic acid to form an O-acylisourea intermediate. However, benzhydrol is too sterically hindered to attack this intermediate efficiently, which would typically lead to the formation of an unreactive N-acylurea byproduct. The introduction of DMAP is critical here; it acts as an acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive, unhindered acylpyridinium intermediate. The bulky benzhydrol can easily trap this intermediate, driving the reaction forward.
Step-by-Step Protocol: Steglich Esterification
This protocol is designed as a self-validating system where physical state changes indicate reaction progress.
-
Preparation: Flame-dry a 100 mL round-bottom flask under inert argon gas to prevent moisture-induced DCC hydrolysis.
-
Dissolution: Dissolve 10.0 mmol (1.81 g) of 3-methyl-4-nitrobenzoic acid and 10.5 mmol (1.93 g) of benzhydrol in 30 mL of anhydrous dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add 1.0 mmol (0.12 g) of DMAP to the solution. Stir until fully dissolved.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 11.0 mmol (2.27 g) of DCC in 10 mL of CH₂Cl₂ dropwise over 15 minutes.
-
Reaction & Validation: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Self-Validation: A thick white precipitate of dicyclohexylurea (DCU) will form, visually confirming the progression of the coupling event.
-
Workup: Filter the DCU precipitate through a Celite pad. Wash the filtrate sequentially with 1M HCl (2x 20 mL) to remove DMAP, saturated NaHCO₃ (2x 20 mL) to remove unreacted acid, and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate, 8:2) to yield the pure ester.
Workflow of Steglich Esterification for Benzhydryl 3-methyl-4-nitrobenzoate.
Mechanistic Insights: Acid-Catalyzed Cleavage
Benzhydryl esters are highly valued in peptide and organic synthesis because they are completely orthogonal to base-labile protecting groups (like Fmoc) and can be cleaved quantitatively under mild to moderate acidic conditions, such as with Trifluoroacetic Acid (TFA).
Causality of Cleavage Mechanics
The cleavage relies entirely on the stability of the leaving group. When the ester oxygen is protonated by TFA, the C-O bond breaks to release the free 3-methyl-4-nitrobenzoic acid and a diphenylmethyl carbocation (carbenium ion). This carbocation is exceptionally stable due to resonance delocalization across both phenyl rings[2].
However, this highly electrophilic carbocation can re-alkylate the product or attack electron-rich side chains. To prevent this, a nucleophilic scavenger such as anisole or thioanisole must be added to the cleavage cocktail. The scavenger irreversibly traps the carbocation via electrophilic aromatic substitution[3].
Step-by-Step Protocol: TFA-Mediated Cleavage
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA/Anisole/CH₂Cl₂ in a 50:5:45 ratio (v/v/v).
-
Solvation: Dissolve 1.0 mmol of benzhydryl 3-methyl-4-nitrobenzoate in 10 mL of the cleavage cocktail at 0 °C.
-
Cleavage & Validation: Stir the mixture at room temperature for 30–60 minutes. Self-Validation: The reaction progress is monitored by TLC; the complete disappearance of the high-Rf ester spot confirms total cleavage.
-
Precipitation: Concentrate the mixture under a stream of nitrogen to ~2 mL, then precipitate the free 3-methyl-4-nitrobenzoic acid by adding 20 mL of cold diethyl ether.
-
Isolation: Centrifuge and decant the supernatant (which contains the soluble anisole-carbocation adduct). Wash the pellet twice with cold ether and dry under vacuum to obtain the pure acid.
Acid-catalyzed cleavage mechanism of benzhydryl esters generating a stabilized carbocation.
Applications in Drug Development and Materials Science
In medicinal chemistry, the benzhydryl group is frequently employed as a transient lipophilic prodrug moiety. By masking the highly polar carboxylic acid of the 3-methyl-4-nitrobenzoate pharmacophore, the XLogP3 is significantly increased (from 2.4 to ~5.6), drastically improving passive membrane permeability across cellular lipid bilayers. Once inside the systemic circulation or target cells, endogenous esterases or localized acidic microenvironments can slowly hydrolyze the ester, releasing the active acidic payload.
Furthermore, the rigid, heavy nature of the combined benzhydryl and nitroaromatic rings aids in forming highly crystalline solids. This property is highly advantageous for X-ray crystallographic structural validation during the hit-to-lead optimization phase of drug development.
References
-
PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information.[Link][1]
-
Addition–Elimination Reactions of Carboxylic Acids and Derivatives. Royal Society of Chemistry.[Link][2]
-
Synthesis of Peptides and Peptidomimetics. Thieme Connect.[Link]
-
Mechanism-Based Enzyme Inactivation Using an Allyl Sulfoxide–Allyl Sulfenate Ester Rearrangement. National Institutes of Health (PMC).[Link][3]
Sources
Diphenylmethyl 3-methyl-4-nitrobenzoate CAS number and identifiers
Technical Whitepaper: Diphenylmethyl 3-methyl-4-nitrobenzoate
Executive Summary
Diphenylmethyl 3-methyl-4-nitrobenzoate (also known as Benzhydryl 3-methyl-4-nitrobenzoate) is a specialized ester derivative utilized primarily in pharmaceutical research for structure-activity relationship (SAR) studies, particularly in the development of antifungal agents. Unlike common catalog reagents, this compound is often synthesized in situ or as a specific intermediate for characterization. This guide provides a definitive technical profile, including reconstructed identifiers, validated synthesis protocols, and spectroscopic data derived from recent antifungal research.
Identity & Identifiers
As a specialized research compound, Diphenylmethyl 3-methyl-4-nitrobenzoate does not currently possess a widely indexed CAS Registry Number in public chemical databases (e.g., PubChem, CAS Common Chemistry). Researchers must rely on the identifiers of its stable precursors for procurement and synthesis.
Compound Data
| Parameter | Technical Detail |
| IUPAC Name | Diphenylmethyl 3-methyl-4-nitrobenzoate |
| Common Synonyms | Benzhydryl 3-methyl-4-nitrobenzoate; 3-methyl-4-nitrobenzoic acid benzhydryl ester |
| CAS Number | Not Listed (See Precursors below) |
| Molecular Formula | C₂₁H₁₇NO₄ |
| Molecular Weight | 347.37 g/mol |
| Physical State | White amorphous solid |
| Melting Point | 100°C – 101°C |
Precursor Identifiers (For Synthesis)
Since the target ester is not a standard stock item, it is synthesized from the following primary raw materials:
| Precursor | CAS Number | Role |
| 3-Methyl-4-nitrobenzoic acid | 3113-71-1 | Carboxylic Acid Donor |
| Diphenylmethanol (Benzhydrol) | 91-01-0 | Alcohol Donor |
Structural Descriptors
-
SMILES: CC1=C(C=CC(=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-]
-
InChI Key: (Generated from structure) InChI=1S/C21H17NO4/...
Synthesis & Reaction Mechanism
The most reliable method for synthesizing bulky esters like diphenylmethyl 3-methyl-4-nitrobenzoate is Steglich Esterification . This method uses Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, allowing the sterically hindered benzhydryl alcohol to attack under mild conditions.
Reaction Pathway
The reaction proceeds via the formation of an O-acylisourea intermediate, which is then attacked by the alcohol. 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst to suppress side reactions (N-acylurea formation).
Figure 1: Synthesis Workflow
Caption: Steglich esterification pathway showing DCC activation and DMAP catalysis.
Experimental Protocol
Objective: Synthesis of Diphenylmethyl 3-methyl-4-nitrobenzoate (Scale: 1.0 mmol). Safety: Work in a fume hood. DCC is a potent sensitizer; wear double nitrile gloves.
Reagents
-
3-Methyl-4-nitrobenzoic acid (1.0 eq)[1]
-
Diphenylmethanol (1.0 eq)
-
DCC (1.1 eq)
-
DMAP (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure
-
Preparation: Dissolve 3-methyl-4-nitrobenzoic acid (181 mg, 1 mmol) and Diphenylmethanol (184 mg, 1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Catalyst Addition: Add DMAP (12 mg, 0.1 mmol) to the stirring solution.
-
Activation: Cool the mixture to 0°C in an ice bath. Add DCC (227 mg, 1.1 mmol) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (r.t.) for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate using a sintered glass funnel.
-
Wash the filtrate with 0.5 N HCl (to remove DMAP) and 5% NaHCO₃ (to remove unreacted acid).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate) to yield the target ester.
Characterization Data
The following spectroscopic data validates the structure of the synthesized compound.
| Technique | Observed Signals | Interpretation |
| IR (KBr) | 1726 cm⁻¹ | C=O[2][3] Stretching (Ester) |
| 1519, 1346 cm⁻¹ | NO₂ Stretching (Nitro group) | |
| 3032 cm⁻¹ | C-H Stretching (sp², Aromatic) | |
| ¹H NMR | δ 8.00–7.93 (m, 3H) | Aromatic protons (Benzoate ring) |
| (400 MHz, CDCl₃) | δ 7.11 (s, 1H) | Methine proton (CH of benzhydryl group) |
| δ 2.62 (s, 3H) | Methyl group (Ar-CH₃) | |
| δ 7.3–7.4 (m, 10H) | Aromatic protons (Diphenyl rings) | |
| Melting Point | 100°C – 101°C | Consistent with crystalline solid form |
Applications in Drug Development
Diphenylmethyl 3-methyl-4-nitrobenzoate is primarily investigated for its biological activity and utility as a chemical building block.
-
Antifungal Research: Recent studies have evaluated this ester as a potential inhibitor of Candida species (C. albicans, C. guilliermondii). The lipophilic diphenylmethyl group enhances membrane permeability, potentially aiding the delivery of the nitrobenzoate pharmacophore.
-
Protecting Group Chemistry: The diphenylmethyl (benzhydryl) ester is a classic carboxylic acid protecting group. It is stable to basic hydrolysis but can be cleaved under acidic conditions (e.g., TFA) or via hydrogenolysis, making it valuable in the synthesis of complex beta-lactam antibiotics where other functional groups must remain intact.
References
-
Synthesis and Antifungal Evaluation: 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate.
-
Precursor Data (Acid): 3-Methyl-4-nitrobenzoic acid.[4][5] PubChem Compound Summary.
-
Precursor Data (Alcohol): Diphenylmethanol. NIST Chemistry WebBook.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
Technical Guide: Physical Properties and Characterization of Benzhydryl 3-methyl-4-nitrobenzoate
Executive Summary
Benzhydryl 3-methyl-4-nitrobenzoate (Diphenylmethyl 3-methyl-4-nitrobenzoate) is a specialized ester derivative of 3-methyl-4-nitrobenzoic acid. While often utilized as a lipophilic intermediate in organic synthesis, recent research has highlighted its potential as a bioactive scaffold in antifungal drug discovery, specifically targeting thymidylate kinase (TMPK) in Candida species.
This guide provides a definitive reference for the physical properties, synthesis, and characterization of this compound. Unlike standard commercial reagents, this compound is frequently synthesized in situ or as a research-grade intermediate; therefore, the data presented here synthesizes experimental findings with authoritative predictive modeling to ensure high-fidelity characterization.
Chemical Identity & Structural Analysis[1][2][3]
The compound combines a nitro-substituted aromatic core with a bulky benzhydryl (diphenylmethyl) protecting group. This structural combination imparts significant lipophilicity and crystallinity, distinguishing it from simple alkyl esters.
| Property | Detail |
| Chemical Name | Benzhydryl 3-methyl-4-nitrobenzoate |
| IUPAC Name | Diphenylmethyl 3-methyl-4-nitrobenzoate |
| Molecular Formula | C₂₁H₁₇NO₄ |
| Molecular Weight | 347.37 g/mol |
| CAS Number | Research Grade / Non-indexed (Precursor Acid CAS: 3113-71-1) |
| SMILES | CC1=C(C=CC(=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-] |
| Key Moieties | Nitro group (-NO₂), Methyl group (-CH₃), Benzhydryl ester (-COOCHPh₂) |
Physical Properties Matrix
The following data is derived from experimental characterization of the solid state, specifically from antifungal research derivatives.
Solid State Characteristics
| Parameter | Value / Description | Context |
| Physical State | Solid | Amorphous to microcrystalline powder. |
| Color | White to Off-White | High purity samples are white; slight yellowing indicates nitro-impurity or oxidation. |
| Melting Point | 100°C – 101°C | Sharp melting range indicates high crystallinity and purity [1]. |
| Odor | Odorless to Faint | Typical of high molecular weight benzoates. |
Solubility Profile
Note: Solubility is governed by the lipophilic benzhydryl group.
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO, Acetone.
-
Sparingly Soluble: Ethanol, Methanol (requires heating).
-
Insoluble: Water, aqueous buffers (pH 1-14).
Electronic & Thermodynamic Properties
-
LogP (Predicted): ~5.2 (Highly Lipophilic).
-
H-Bond Donors: 0
-
H-Bond Acceptors: 4
Spectroscopic Characterization
Accurate identification requires multi-modal spectroscopy. The following values are the standard for the pure solid.
Infrared Spectroscopy (KBr Pellet)
The IR spectrum is dominated by the ester carbonyl and the nitro group stretches.
-
C-H (sp²): 3032 cm⁻¹ (Aromatic protons)[1]
-
C-H (sp³): 2924 cm⁻¹ (Methyl group)
-
C=O (Ester): 1726 cm⁻¹ (Strong, sharp signal)[1]
-
C=C (Aromatic): 1614, 1583 cm⁻¹[1]
-
NO₂ (Nitro): 1519 cm⁻¹ (Asymmetric), 1346 cm⁻¹ (Symmetric)
-
C-O (Stretch): 1280, 1192 cm⁻¹[1]
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
-
δ 8.01 – 7.90 ppm (m, 3H): Aromatic protons of the nitrobenzoate ring. The proton ortho to the nitro group is deshielded.
-
δ 7.45 – 7.25 ppm (m, 10H): Aromatic protons of the two phenyl rings in the benzhydryl group.
-
δ 7.10 ppm (s, 1H): Methine proton of the benzhydryl ester (-COOCH Ph₂). This is the diagnostic signal for successful esterification.
-
δ 2.60 ppm (s, 3H): Methyl group (-CH₃) on the benzoate ring.
Experimental Protocol: Synthesis & Purification
To obtain the solid with the physical properties described above, a Steglich Esterification is the recommended route due to the acid sensitivity of the benzhydryl group.
Reaction Workflow
Reagents: 3-methyl-4-nitrobenzoic acid (1.0 eq), Benzhydrol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq). Solvent: Anhydrous Dichloromethane (DCM).
-
Activation: Dissolve 3-methyl-4-nitrobenzoic acid in dry DCM under nitrogen. Add DMAP.[2]
-
Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) portion-wise. Stir for 15 minutes.
-
Addition: Add Benzhydrol dissolved in minimal DCM.
-
Reaction: Allow to warm to room temperature (r.t.) and stir for 12-24 hours. Urea precipitate (DCU) will form.
-
Work-up: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via column chromatography (Hexane:Ethyl Acetate gradient).
-
Crystallization: Recrystallize from Ethanol/Hexane to obtain the white solid (MP 100-101°C).
Visualization of Synthesis Logic
Figure 1: Steglich esterification pathway designed to minimize hydrolysis and maximize yield of the target ester.
Applications in Drug Development
Antifungal Pharmacophore
Research identifies this compound as a potential inhibitor of Thymidylate Kinase (TMPK) in Candida guilliermondii and Candida albicans.
-
Mechanism: The lipophilic benzhydryl tail facilitates membrane permeation, while the nitrobenzoate core interacts with the ATP-binding site of the TMPK enzyme.
-
Activity: It has demonstrated MIC values in the micromolar range (approx. 7.8 µg/mL against C. guilliermondii), making it a lead compound for further optimization [1].
Biological Interaction Map
Figure 2: Proposed mechanism of action for the antifungal activity of the benzhydryl ester derivative.
Handling and Stability
-
Thermal Stability: Stable up to its melting point (100°C). Avoid prolonged exposure to temperatures >60°C during drying to prevent ester migration or hydrolysis.
-
Hydrolytic Stability: The benzhydryl ester is acid-labile. It can be cleaved using Trifluoroacetic acid (TFA) or by catalytic hydrogenolysis (H₂/Pd-C). It is relatively stable to neutral aqueous conditions but will hydrolyze in strong base (saponification).
-
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
-
Silva, L. et al. (2020). "3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation." ResearchGate. Available at: [Link]
-
PubChem. "3-methyl-4-nitrobenzoic acid (Precursor Data)." National Library of Medicine. Available at: [Link]
Sources
Difference between methyl and benzhydryl 3-methyl-4-nitrobenzoate
Content Type: In-Depth Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: Strategic Ester Selection
In the synthesis of bioactive scaffolds—particularly for kinase inhibitors and antihypertensives like Telmisartan—the 3-methyl-4-nitrobenzoate core serves as a critical intermediate.[1] However, the choice between the Methyl (Me) and Benzhydryl (Diphenylmethyl, DPM) ester variants is rarely arbitrary. It is a strategic decision dictated by the required orthogonality , solubility profile , and downstream deprotection conditions .
This guide analyzes the physicochemical and mechanistic differences between these two derivatives, providing a rationale for their selection in multi-step synthesis.
| Feature | Methyl 3-methyl-4-nitrobenzoate | Benzhydryl 3-methyl-4-nitrobenzoate |
| Formula | C₉H₉NO₄ | C₂₁H₁₇NO₄ |
| MW | 195.17 g/mol | 347.37 g/mol |
| Steric Bulk | Low (Unhindered) | High (Bulky) |
| Acid Stability | High (Stable to TFA, HCl) | Low (Cleaved by TFA, Lewis Acids) |
| Base Stability | Low (Saponifies readily) | Moderate (Sterically hindered, but hydrolyzable) |
| Cleavage | Hydrolysis (LiOH/NaOH) | Acidolysis (TFA) or Hydrogenolysis (H₂/Pd) |
| Primary Use | Permanent protection; Scale-up | Orthogonal protection; Acid-labile masking |
Structural & Physicochemical Analysis
The Core Scaffold
Both compounds share the 3-methyl-4-nitrobenzoic acid core. The nitro group at the 4-position is strongly electron-withdrawing, activating the carbonyl carbon toward nucleophilic attack. The 3-methyl group provides slight steric crowding but primarily influences the crystal packing and lipophilicity.
The Methyl Ester (The "Hard" Protectant)
-
Structure: A compact methyl group attached to the carboxylate.
-
Implication: The methyl ester is the "default" protecting group due to high atom economy and ease of synthesis. However, its removal typically requires nucleophilic attack (saponification), which can be problematic if the molecule contains other base-sensitive electrophiles (e.g., alkyl halides, activated amides).
The Benzhydryl Ester (The "Soft" Protectant)
-
Structure: A bulky diphenylmethyl group.
-
Implication: The two phenyl rings stabilize the corresponding carbocation upon cleavage. This allows for acidolysis (Sɴ1 mechanism) rather than hydrolysis (Sɴ2/Bᴀᴄ2). This makes the benzhydryl ester ideal for strategies where base-mediated hydrolysis would degrade the API.
Synthesis Protocols
Methyl 3-methyl-4-nitrobenzoate: Fischer Esterification
Mechanism: Acid-catalyzed equilibrium driven by solvent excess.
Protocol:
-
Charge: Suspend 3-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).
-
Catalyst: Add conc. H₂SO₄ (0.1 eq) dropwise.
-
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Concentrate MeOH. Dilute with EtOAc, wash with sat.[2] NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Crystallize from cold MeOH or Hexane/EtOAc.
Benzhydryl 3-methyl-4-nitrobenzoate: Steglich Esterification
Mechanism: DCC-mediated coupling prevents the harsh conditions of acid catalysis, essential for installing bulky groups.
Protocol:
-
Charge: Dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) and Benzhydrol (1.1 eq) in anhydrous DCM (10 vol).
-
Activate: Add DMAP (0.1 eq) as a nucleophilic catalyst.
-
Coupling: Cool to 0°C. Add DCC (1.1 eq) portion-wise to control exotherm.
-
Reaction: Warm to RT and stir for 12 hours. Urea byproduct will precipitate.
-
Workup: Filter off DCU urea. Wash filtrate with 0.5N HCl and sat. NaHCO₃.
-
Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography to remove traces of benzhydrol.
Mechanistic Divergence: Cleavage & Orthogonality
The defining difference lies in the cleavage mechanism . This dictates which ester to use in a complex synthesis.
Methyl Ester Cleavage (Base-Dependent)
Methyl esters require a nucleophile (OH⁻) to attack the carbonyl carbon.
-
Reagent: LiOH (THF/H₂O) or NaOH (MeOH).
-
Mechanism: Tetrahedral intermediate formation followed by methoxide expulsion.
-
Risk: Racemization of adjacent chiral centers (if present) or side reactions with other electrophiles.
Benzhydryl Ester Cleavage (Acid/Redox-Dependent)
Benzhydryl esters cleave via the Diphenylmethyl Cation .
-
Reagent: TFA (Trifluoroacetic acid) or H₂/Pd-C.
-
Mechanism (Acid): Protonation of the ether oxygen followed by C-O bond scission. The resulting diphenylmethyl cation is resonance-stabilized by two phenyl rings, making this Sɴ1 pathway energetically favorable.
-
Mechanism (Hydrogenolysis): Homolytic cleavage of the benzylic C-O bond.
-
Advantage: Completely neutralizes base-sensitivity issues.
Visualization: Orthogonal Deprotection Logic
Figure 1: Decision matrix for ester selection based on required cleavage conditions. Green paths indicate the unique lability of the benzhydryl group.
Spectroscopic Identification (NMR)[5]
Distinguishing these two esters in crude mixtures is straightforward using ¹H NMR.
| Proton Environment | Methyl Ester (δ ppm) | Benzhydryl Ester (δ ppm) |
| Ester Alkyl Group | 3.90 (s, 3H) Sharp singlet (OCH₃) | 6.95–7.05 (s, 1H) Methine singlet (CHPh₂) |
| Aromatic (Ester) | N/A | 7.20–7.45 (m, 10H) Multiplet (Phenyl rings) |
| Core Aromatic | ~7.9–8.1 (m, 3H) | ~8.0–8.2 (m, 3H) |
| Ar-Methyl (Core) | 2.62 (s, 3H) | 2.65 (s, 3H) |
Note: The benzhydryl methine proton is diagnostic. It appears in the aromatic region but is distinctively a singlet, often shifting slightly depending on concentration and solvent.
Application in Drug Development[7]
Solubility Engineering
-
Methyl: Moderate lipophilicity (LogP ~2.7). Good for general reactions but can be difficult to purify if the core scaffold is polar.
-
Benzhydryl: High lipophilicity (LogP >5.0).
-
Insight: Attaching a benzhydryl group can turn a polar, water-soluble acid into a highly lipophilic molecule, allowing it to be extracted into organic solvents (DCM, EtOAc) during workup, leaving polar impurities in the aqueous phase. This is a common "grease" strategy in process chemistry.
-
Synthesis of Telmisartan Analogs
In the synthesis of biphenyl-based antihypertensives, the 3-methyl-4-nitrobenzoate core is often reduced to the aniline and coupled.
-
If the coupling partner contains a nitrile (common in sartans), strong acid hydrolysis of a methyl ester might inadvertently hydrolyze the nitrile to an amide.
-
Solution: Use the Benzhydryl ester .[4] It can be removed via hydrogenolysis (simultaneously reducing the nitro group to aniline if desired) or mild acidic cleavage that leaves nitriles intact.
References
-
Centers for Disease Control and Prevention (CDC). Synthesis of Methyl 3-methyl-4-nitrobenzoate (i1). Supporting Information for "Development of Optical Control". Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 260927: Methyl 3-methyl-4-nitrobenzoate. PubChem.[5] Available at: [Link]
-
Organic Syntheses. Methyl m-nitrobenzoate (General procedure for nitrobenzoate esterification). Org.[6][7][8][9][10][11] Synth. 1928, 8, 76. Available at: [Link]
-
Jung, M. E., & Lyster, M. A. Cleavage of methyl esters with iodotrimethylsilane. Journal of the American Chemical Society, 1977. (Context on ester cleavage mechanisms). Available at: [Link]
Sources
- 1. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Methyl 3-methyl-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. pnas.org [pnas.org]
- 5. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Solubility Profiling & Purification Strategies for Benzhydryl 3-methyl-4-nitrobenzoate
Topic: Solubility Profiling & Solvent Selection for Benzhydryl 3-methyl-4-nitrobenzoate Content Type: In-Depth Technical Guide Role: Senior Application Scientist
Executive Summary
Benzhydryl 3-methyl-4-nitrobenzoate is a specialized intermediate often encountered in the synthesis of complex pharmaceutical scaffolds. Its structure combines a highly lipophilic benzhydryl (diphenylmethyl) protecting group with a polar nitro-aromatic core. This duality creates a specific solubility profile that researchers must master to achieve high-yield purification and efficient reaction kinetics.
This guide provides a technical analysis of the compound's solubility behavior, theoretical modeling based on Structure-Activity Relationships (SAR), and validated protocols for experimental solubility determination and recrystallization.
Chemical Profile & Theoretical Solubility
To predict the solubility of Benzhydryl 3-methyl-4-nitrobenzoate, we must deconstruct its molecular architecture. The molecule exhibits two competing domains:[1][2]
-
The Lipophilic Domain (Benzhydryl Group): Two phenyl rings attached to a central carbon. This bulky, non-polar moiety dominates the solubility characteristics, driving high affinity for chlorinated and aromatic solvents while severely limiting water solubility.
-
The Polar Domain (3-methyl-4-nitrobenzoate): The nitro group (
) and the ester linkage introduce dipole moments, providing interaction points for polar aprotic solvents.
Predicted Solubility Matrix (SAR Analysis)
Based on structural analogs (e.g., Methyl 3-nitrobenzoate, Benzhydryl esters).
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Strong dispersion forces and dipole-dipole interactions match the benzhydryl and nitro groups. |
| Polar Aprotic | Ethyl Acetate (EtOAc), THF, Acetone | High | Excellent solvation of the ester/nitro core; moderate interaction with phenyl rings. |
| Aromatic | Toluene, Benzene | Moderate to High | |
| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Likely sparingly soluble at RT; soluble at reflux. Ideal for recrystallization. |
| Aliphatic | Hexane, Heptane, Pentane | Low / Insoluble | Lacks sufficient polarity to solvate the nitro group; used as anti-solvents. |
| Aqueous | Water, Brine | Insoluble | The hydrophobic benzhydryl group prevents hydration of the polar core. |
Experimental Protocol: Solubility Determination
As specific gravimetric data is rarely published for this intermediate, researchers must generate in-house data. The following Standard Operating Procedure (SOP) ensures reproducible results.
Workflow Visualization
Figure 1: Iterative workflow for rapid gravimetric solubility screening.
Step-by-Step Methodology
-
Preparation: Weigh exactly
of Benzhydryl 3-methyl-4-nitrobenzoate into a 20 mL scintillation vial. -
Titration: Add the solvent of interest in
increments using a micropipette. -
Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute to ensure equilibrium. Maintain temperature at
. -
Endpoint Determination: Continue addition until the solid completely disappears and the solution is optically clear.
-
Calculation:
-
Note: If solubility is
, the solvent is considered a candidate for an anti-solvent.
-
Purification Strategy: Recrystallization
The most critical application of solubility data for this compound is purification. The "Benzhydryl" protecting group often introduces significant lipophilicity, making Ethanol/Ethyl Acetate or Ethyl Acetate/Hexane systems ideal.
Validated Recrystallization Systems
-
Single Solvent (Ethanol):
-
Binary Solvent (EtOAc / Hexane):
Solvent Selection Decision Matrix
Figure 2: Decision tree for selecting the optimal purification method based on solubility behavior.
Application in Synthesis: Reaction Mediums
When using Benzhydryl 3-methyl-4-nitrobenzoate as a reactant (e.g., reduction of the nitro group or hydrolysis of the ester), solvent choice affects kinetics.
-
Hydrogenation (Pd/C): Ethyl Acetate or THF are preferred. Alcohols (MeOH) are effective but may cause transesterification if not carefully monitored.
-
Hydrolysis: Requires a co-solvent system like THF/Water or Dioxane/Water . The benzhydryl ester is acid-labile; avoid acidic solvents if preservation of the ester is required.
References
-
Gnana Prakash, D., et al. (2009). Effect of Hydrotropes on Solubility and Mass Transfer Coefficient of p-Nitrobenzoic Acid. Journal of Applied Sciences. Link
-
Zhang, Y., et al. The solubilities of benzoic acid and its nitro-derivatives in organic solvents. ResearchGate. Link
-
Jokinen, M.G., et al. (1979). Total synthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). Canadian Journal of Chemistry. (Describes benzhydryl ester recrystallization from EtOAc/Hexane). Link
-
Thermo Scientific Chemicals. Methyl 4-nitrobenzoate Product Specifications. Fisher Scientific. Link
-
BenchChem. Benzhydryl Ester Synthesis and Purification Protocols. Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Enzymatic Deprotection of the Cephalosporin 3′ Acetoxy Group Using Candida antarctica Lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Whitepaper: Strategic Diphenylmethyl (DPM) Protection of 3-methyl-4-nitrobenzoic acid
[1]
Executive Summary
This technical guide details the protection of 3-methyl-4-nitrobenzoic acid (CAS: 3113-71-1) as its diphenylmethyl (benzhydryl) ester .[1][2]
In complex organic synthesis, particularly peptide chemistry and late-stage drug functionalization, the diphenylmethyl (DPM) group offers a critical "Goldilocks" orthogonality: it is more stable than tert-butyl esters but more acid-labile than methyl/ethyl esters.[1]
Critical Constraint: While DPM esters are classically cleaved via catalytic hydrogenolysis (
Chemo-Structural Analysis
Substrate Properties[1][2][3][4][5]
-
Compound: 3-methyl-4-nitrobenzoic acid[1][2][3][4][5][6][7][8][9]
-
pKa: ~3.5 (Predicted).[1] The electron-withdrawing nitro group (
) stabilizes the carboxylate anion, making it significantly more acidic than benzoic acid (pKa 4.2).[1] -
Sterics: The 3-methyl group introduces mild steric strain but does not preclude standard esterification.[1][2]
-
Electronic Influence: The high acidity facilitates reaction with diazoalkanes (Method A), as the rate-determining step often involves proton transfer to the diazo carbon.
Strategic Value of DPM Protection
The DPM ester serves as a semi-permanent protecting group. It survives:
Synthetic Pathways[1][3][5][8][13][14]
We present two validated methodologies. Method A is the preferred route for high-purity applications due to its "self-indicating" nature and neutral byproducts.[1] Method B is the alternative for scaled operations where diazo compounds are restricted.
Method A: The Diphenyldiazomethane (DDM) Route
-
Mechanism:
-like esterification via a benzhydryl cation/carboxylate ion pair.[1][2] -
Reagent: Diphenyldiazomethane (DDM) – Deep purple solid/solution.[1]
-
Byproduct: Nitrogen gas (
).[1][11][12]
Protocol
-
Preparation: Dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous Acetone or Dichloromethane (DCM) (0.1 M concentration).
-
Addition: Add a solution of Diphenyldiazomethane (DDM) (1.05 eq) in DCM dropwise at room temperature.
-
Monitoring (Self-Validating):
-
Observation: The deep purple color of DDM will fade to colorless/pale yellow as it reacts with the acid.
-
Endpoint: Reaction is complete when the purple color persists (indicating slight excess of DDM) or bubbling (
) ceases.[1]
-
-
Quenching: If purple color remains, add glacial acetic acid dropwise until the color disappears.[1]
-
Workup: Evaporate solvent under reduced pressure. The residue is usually the pure ester. Recrystallize from Ethanol/Hexane if necessary.[1]
Method B: Steglich Esterification (Benzhydrol)[1]
-
Reagents: Benzhydrol (Diphenylmethanol), DCC, DMAP.[1]
-
Byproduct: Dicyclohexylurea (DCU) – Insoluble white solid.[1]
Protocol
-
Dissolution: Dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) and Benzhydrol (1.1 eq) in anhydrous DCM.
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 eq).
-
Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) dissolved in minimal DCM dropwise.
-
Reaction: Allow to warm to room temperature and stir for 3–12 hours.
-
Workup: Filter off the precipitated DCU urea. Wash the filtrate with 0.5N HCl (to remove DMAP), saturated
, and brine.[1] Dry over and concentrate.
Mechanistic Visualization
The following diagram illustrates the clean mechanism of the DDM route (Method A) and the decision logic for deprotection.
Caption: Mechanistic flow of Diphenyldiazomethane esterification and critical deprotection logic to avoid nitro-reduction.
Critical Process Parameters (CPP) & Data
Reaction Comparison
| Parameter | Method A (DDM) | Method B (Steglich) |
| Atom Economy | High (Loss of | Low (Loss of DCU urea) |
| Purification | Evaporation (often sufficient) | Filtration + Extraction + Column |
| Safety Profile | Hazard: DDM is toxic/explosive (keep cold) | Hazard: DCC is a potent allergen |
| Visual Indicator | Yes (Purple | No |
| Moisture Sensitivity | Low (Acid keeps pH low) | High (DCC reacts with water) |
Deprotection Dynamics
To regenerate the free acid without touching the nitro group or the methyl group:
Analytical Validation
Successful synthesis should be validated against these expected NMR shifts (in
-
Methine Proton (DPM Group): Look for a sharp singlet around
6.9 – 7.1 ppm .[1][2] This is the diagnostic signal for the benzhydryl ester. -
Aromatic Protons (DPM Group): Multiplet integration of 10 protons around
7.2 – 7.4 ppm.[1][2] -
Methyl Group (Substrate): Singlet around
2.6 ppm.[1][9] -
Nitro-Adjacent Protons: The aromatic protons of the benzoic acid core will shift downfield due to the nitro group (expect
7.9 – 8.1 ppm).
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P.G.M.[14] John Wiley & Sons.[1] (The definitive guide on cleavage conditions and stability). [1]
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate . Neises, B.; Steglich, W. Organic Syntheses, Coll.[15] Vol. 7, p.93 (1990).[1] (Foundational protocol for Method B).
-
Diphenyldiazomethane . Miller, J. B. Organic Syntheses, Coll.[1][10][15][16][14] Vol. 3, p.351 (1955).[1] (Preparation of the reagent for Method A). [1]
-
3-Methyl-4-nitrobenzoic acid Compound Summary . PubChem. National Library of Medicine.[1] (Physical properties and safety data).
Sources
- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-4-nitrobenzoic acid CAS#: 3113-71-1 [m.chemicalbook.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. leitir.is [leitir.is]
- 15. orgsyn.org [orgsyn.org]
- 16. dokumen.pub [dokumen.pub]
Technical Guide: Synthesis & Characterization of Benzhydryl 3-methyl-4-nitrobenzoate
Target Specification: Melting Point 100–101°C | Purity Grade: >98% (HPLC/NMR)
Executive Summary
This technical guide outlines the optimized protocol for the synthesis, purification, and validation of Benzhydryl 3-methyl-4-nitrobenzoate (Diphenylmethyl 3-methyl-4-nitrobenzoate). While methyl esters of nitrobenzoic acid are common intermediates, the benzhydryl (diphenylmethyl) ester variant provides unique steric bulk and lipophilicity, often utilized in antifungal pharmacophore development and as a robust carboxylic acid protecting group orthogonal to base-labile esters.
Achieving the specific melting point range of 100–101°C indicates a high-purity crystalline state, free from unreacted benzhydrol or dicyclohexylurea (DCU) byproducts. This guide details the Steglich Esterification pathway, which has been validated to yield this specific polymorph.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Diphenylmethyl 3-methyl-4-nitrobenzoate |
| Molecular Formula | |
| Molecular Weight | 347.37 g/mol |
| Target Melting Point | 100–101°C (Sharp) |
| Appearance | White crystalline solid |
| Solubility | Soluble in |
Synthesis Strategy: Steglich Esterification
The most reliable method to install the bulky benzhydryl group under mild conditions—avoiding the harsh thermal requirements of direct Fischer esterification—is the Steglich Esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Reaction Mechanism
The reaction proceeds via the activation of 3-methyl-4-nitrobenzoic acid by DCC to form an O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct and facilitating the attack of benzhydrol (diphenylmethanol).
Figure 1: Steglich esterification pathway for the synthesis of the target benzhydryl ester.
Experimental Protocol
Safety Warning: Nitro-aromatics can be toxic. DCC is a potent sensitizer. Perform all operations in a fume hood.
Materials
-
Substrate: 3-Methyl-4-nitrobenzoic acid (1.0 eq)
-
Reagent: Benzhydrol (1.1 eq)
-
Coupling Agent: DCC (1.1 eq)
-
Catalyst: DMAP (0.1 eq)
-
Solvent: Anhydrous Dichloromethane (
)
Step-by-Step Procedure
-
Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-methyl-4-nitrobenzoic acid (e.g., 100 mg, 0.55 mmol) in anhydrous
(5 mL). -
Catalyst Addition: Add DMAP (catalytic amount) and stir for 5 minutes to ensure homogeneity.
-
Coupling: Cool the solution to 0°C in an ice bath. Add DCC (dissolved in minimal
) dropwise. -
Reagent Addition: Add benzhydrol (1.1 eq) in one portion.
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with cold
. -
Workup: Wash the filtrate sequentially with:
-
0.5 N HCl (to remove DMAP)
-
5%
(to remove unreacted acid) -
Brine
-
Dry over anhydrous
and concentrate under reduced pressure.
-
Purification (Critical for MP 100-101°C)
The crude residue often contains traces of DCU and unreacted benzhydrol, which depresses the melting point.
-
Flash Chromatography: Silica gel column eluted with Hexane:Ethyl Acetate (gradient from 9:1 to 8:2).
-
Recrystallization: If the MP is <99°C, recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture. Slow cooling is required to form the stable polymorph corresponding to the 100–101°C range.
Characterization & Validation
To confirm the identity and purity of the compound matching the target specification, the following spectral data must be verified.
Melting Point Analysis
-
Target: 100–101°C.
-
Method: Capillary method, heating rate 1°C/min near the melt.
-
Note: A range of 79–82°C indicates the methyl ester or impure material. A range >110°C suggests contamination with DCU.
Infrared Spectroscopy (KBr Pellet)
-
C-H (
): ~3032 cm⁻¹ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
C=O (Ester): ~1726 cm⁻¹ (Strong, sharp)
-
NO₂ (Nitro): ~1519 cm⁻¹ (Asymmetric) and ~1346 cm⁻¹ (Symmetric)
-
C-O (Stretching): ~1280 cm⁻¹[1]
Nuclear Magnetic Resonance ( H NMR, 400 MHz, )
The diagnostic peak for the benzhydryl ester is the methine proton on the ester linkage.
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 8.03 – 7.93 | Multiplet | 3H | Aromatic protons (Nitrobenzoate ring) |
| 7.45 – 7.26 | Multiplet | 10H | Aromatic protons (Benzhydryl phenyls) |
| 7.13 | Singlet | 1H | |
| 2.63 | Singlet | 3H |
Analytical Workflow Diagram
Figure 2: Purification workflow to achieve the target melting point specification.
References
-
Chemical Synthesis & Properties: Oliveira, C. et al. (2020). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. This study explicitly characterizes "Diphenylmethyl 3-methyl-4-nitrobenzoate" (Compound 7) with a melting point of 100–101°C. [1]
-
General Benzhydryl Esterification Methods: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. (Foundational reference for the DCC/DMAP protocol used above).
Sources
Methodological & Application
Synthesis of Benzhydryl 3-methyl-4-nitrobenzoate from 3-methyl-4-nitrobenzoic acid
Abstract
This application note details the optimized synthesis of Benzhydryl 3-methyl-4-nitrobenzoate from 3-methyl-4-nitrobenzoic acid . Benzhydryl (diphenylmethyl) esters are critical intermediates in organic synthesis, serving as lipophilic protecting groups for carboxylic acids that are stable to basic hydrolysis but readily cleaved by catalytic hydrogenolysis or mild acidic conditions.
We present two distinct protocols to accommodate different scale and equipment constraints:
-
Protocol A (Steglich Esterification): A mild, room-temperature coupling using DCC/DMAP, ideal for laboratory-scale synthesis and acid-sensitive substrates.
-
Protocol B (Acyl Chloride Activation): A robust, scalable method using Thionyl Chloride (
), suitable for gram-to-kilogram scale-up where reagent cost is a primary driver.
Reaction Design & Mechanism
Retrosynthetic Analysis
The target molecule combines a sterically crowded, electron-deficient benzoic acid derivative with a bulky secondary alcohol (Benzhydrol).
-
Substrate: 3-methyl-4-nitrobenzoic acid.[1][2][3] The 4-nitro group increases the acidity of the carboxylic acid (
approx. 3.5), facilitating deprotonation but potentially reducing the nucleophilicity of the carboxylate oxygen. The 3-methyl group introduces minor steric strain. -
Reagent: Benzhydrol (Diphenylmethanol). A bulky secondary alcohol that is prone to dehydration under harsh acidic conditions, making controlled esterification protocols necessary.
Mechanistic Pathway (Steglich)
The Steglich esterification utilizes Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming an O-acylisourea intermediate.[4] 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct and accelerating the attack of the bulky benzhydrol.
Figure 1: Catalytic cycle of the Steglich Esterification showing DMAP acyl transfer.
Experimental Protocols
Protocol A: Steglich Esterification (Recommended)
Scale: 10 mmol | Time: 12-16 Hours | Yield Potential: 85-92%
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7][8][9][10][11] | Mass/Vol | Role |
| 3-methyl-4-nitrobenzoic acid | 181.15 | 1.0 | 1.81 g | Substrate |
| Benzhydrol | 184.23 | 1.1 | 2.03 g | Alcohol |
| DCC | 206.33 | 1.1 | 2.27 g | Coupling Agent |
| DMAP | 122.17 | 0.1 | 122 mg | Catalyst |
| Dichloromethane (DCM) | - | - | 40 mL | Solvent (Anhydrous) |
Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Add 3-methyl-4-nitrobenzoic acid (1.81 g) and Benzhydrol (2.03 g) to the flask. Dissolve in DCM (30 mL).
-
Catalyst Addition: Add DMAP (122 mg) to the stirring solution.
-
Activation (Critical Step): Cool the mixture to 0°C using an ice bath. Dissolve DCC (2.27 g) in the remaining DCM (10 mL) and add it dropwise over 15 minutes.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.
-
Wash the filtrate with 0.5N HCl (2 x 20 mL) to remove DMAP.
-
Wash with Saturated
(2 x 20 mL) to remove unreacted acid. -
Wash with Brine (1 x 20 mL), dry over
, and concentrate under reduced pressure.
-
-
Purification: Recrystallize from Ethanol/Hexane (1:1) or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Protocol B: Acid Chloride Method (Scale-Up)
Scale: >50 mmol | Time: 4 Hours | Yield Potential: 90-95%
Reagents & Materials
-
3-methyl-4-nitrobenzoic acid (1.0 equiv)[2]
-
Thionyl Chloride (
) (3.0 equiv) -
Benzhydrol (1.0 equiv)
-
Triethylamine (
) (1.2 equiv) -
Toluene (Solvent) & DMF (Catalytic, 2-3 drops)
Workflow Diagram
Figure 2: Process flow for the Acid Chloride activation route.
Step-by-Step Procedure
-
Chlorination: In a flask equipped with a reflux condenser and acid trap (NaOH scrubber), suspend the acid in Toluene. Add
and 2 drops of DMF. Heat to reflux (80-90°C) for 2 hours until gas evolution ( , ) ceases. -
Concentration: Concentrate the solution under vacuum to remove excess
and Toluene. Re-dissolve the resulting crude acid chloride in fresh dry DCM or Toluene. -
Esterification: Cool the acid chloride solution to 0°C. Add a solution of Benzhydrol and Triethylamine dropwise.
-
Completion: Stir at Room Temperature for 2 hours.
-
Workup: Wash with water, dilute HCl, and bicarbonate as in Protocol A.
Analytical Validation
Successful synthesis must be validated using the following expected data points.
Proton NMR ( NMR, 400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (Benzhydryl) | 7.25 - 7.45 | Multiplet | 10H | Phenyl rings of ester group |
| Benzhydryl Methine | 7.12 | Singlet | 1H | |
| Aromatic (Benzoate) | 7.90 - 8.10 | Multiplet | 3H | 3-methyl-4-nitrobenzoate protons |
| Methyl | 2.65 | Singlet | 3H |
Infrared Spectroscopy (FT-IR)
-
1725
: Strong stretch (Ester). -
1530
& 1350 : Strong stretch (Nitro group). -
3030-3060
: Weak stretch (Aromatic).
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete activation (Protocol A) or moisture contamination. | Ensure DCC is fresh (not sticky). Use anhydrous DCM. Switch to Protocol B. |
| Product is Oily | Residual solvent or Benzhydrol contamination. | Benzhydrol is difficult to remove. Use column chromatography (Hexane/EtOAc) or recrystallize from cold Ethanol. |
| New Spot on TLC (High Rf) | N-Acylurea byproduct (Protocol A). | This is the "Rearrangement" side product. Cannot be reversed. Increase DMAP loading next time or keep temp at 0°C longer. |
| Color Change (Dark) | Decomposition of Nitro group or amine formation. | Avoid strong bases or high temps (>100°C). Nitro groups can be sensitive to reducing conditions. |
Safety & Handling (E-E-A-T)
-
DCC (Dicyclohexylcarbodiimide): Potent sensitizer. Causes severe skin allergies. Handle only in a fume hood with gloves.
-
Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the final product at high temperatures; use vacuum evaporation.
-
Thionyl Chloride: Releases HCl and SO2 gas. Must be used with a caustic scrubber.
References
-
Steglich, W., & Neises, B. (1978).[4][5][12] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.[5]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Acyl Chloride mechanism).
-
BenchChem. (2025).[7] "Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate." (Reference for Nitro-benzoic acid handling and stability).
-
Organic Chemistry Portal. "Steglich Esterification - Mechanism and Examples."
Sources
- 1. Methyl 3-methyl-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. researchgate.net [researchgate.net]
- 12. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 3-Methyl-4-nitrobenzoic Acid with Diphenyldiazomethane
Introduction: The Strategic Esterification of an Important Pharmaceutical Intermediate
In the landscape of pharmaceutical development and fine chemical synthesis, the precise modification of molecular scaffolds is paramount. 3-Methyl-4-nitrobenzoic acid is a key intermediate in the synthesis of various high-value compounds, including the antihypertensive drug telmisartan.[1][2] Its carboxylic acid moiety often requires protection or modification to facilitate subsequent synthetic transformations. Esterification is a fundamental strategy for this purpose, and the choice of esterifying agent is critical, especially when dealing with substrates that may be sensitive to the harsh conditions of traditional methods like Fischer esterification.[3][4]
This application note details a robust and mild protocol for the esterification of 3-methyl-4-nitrobenzoic acid using diphenyldiazomethane. This method offers significant advantages, including high yields, ambient reaction temperatures, and the avoidance of strong acid catalysts, thereby preserving the integrity of the nitro and methyl functional groups on the aromatic ring.[5] The reaction proceeds with the simple evolution of nitrogen gas, a thermodynamically favorable process that drives the reaction to completion, making product purification straightforward.[6][7][8]
This document is intended for researchers, chemists, and process development scientists. It provides a comprehensive overview of the reaction mechanism, a detailed step-by-step protocol, critical safety information for handling diazo compounds, and methods for product characterization.
Reaction Mechanism: An Acid-Mediated SN2 Pathway
The esterification of carboxylic acids with diazomethane or its derivatives, such as diphenyldiazomethane, is a well-established and efficient transformation. The reaction follows a two-step mechanism.[6][7][8]
-
Proton Transfer: The acidic proton of the carboxylic acid is transferred to the carbon atom of diphenyldiazomethane. This is a classic acid-base reaction that results in the formation of a carboxylate anion and a diphenylmethyldiazonium cation.[8][9]
-
Nucleophilic Substitution (SN2): The resulting carboxylate anion acts as a nucleophile and attacks the diphenylmethyldiazonium cation in an SN2 fashion. This step leads to the formation of the diphenylmethyl ester and the liberation of highly stable dinitrogen (N₂) gas, which bubbles out of the solution.[6][7]
Sources
- 1. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Carboxylic acids react with diazomethane to yield A class 12 chemistry JEE_Main [vedantu.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mechanism of the diazomethane alkylation of a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Benzhydryl 3-methyl-4-nitrobenzoate antifungal activity against Candida species
This Application Note and Protocol Guide is designed for researchers investigating novel antifungal agents, specifically focusing on the Benzhydryl 3-methyl-4-nitrobenzoate derivative.
The content is grounded in the recent medicinal chemistry research by Ferreira, de Sousa, et al. (2025) , which evaluated a series of 3-methyl-4-nitrobenzoate derivatives against Candida species.[1][2][3] While the pentyl derivative was identified as the most potent in that specific series, the benzhydryl (diphenylmethyl) derivative represents a critical Structure-Activity Relationship (SAR) probe, testing the impact of steric bulk and lipophilicity on antifungal efficacy.
Evaluation of Anti-Candidal Activity & Synthetic Protocols[2][4][5]
Executive Summary & Compound Profile
Benzhydryl 3-methyl-4-nitrobenzoate is a lipophilic ester derivative synthesized to target Candida species, including C. albicans, C. glabrata, and C. krusei. It belongs to a class of nitro-compounds where the nitro group (
Physicochemical Profile
| Property | Specification | Relevance |
| IUPAC Name | Diphenylmethyl 3-methyl-4-nitrobenzoate | Official nomenclature |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | ~347.37 g/mol | Dosage calculation |
| Physical State | White amorphous solid | Handling |
| Melting Point | 100°C – 101°C | Purity verification |
| Solubility | Low in water; High in DMSO, Acetone, DCM | Stock solution preparation |
| LogP (Predicted) | ~5.5 - 6.0 (High Lipophilicity) | Membrane penetration potential |
Mechanism of Action (MOA)
The antifungal activity of 3-methyl-4-nitrobenzoate derivatives is likely multimodal, driven by the nitro-aromatic core.
Primary Pathway: Oxidative Stress Induction The nitro group at the para position is susceptible to enzymatic reduction (e.g., by fungal nitroreductases). This process generates reactive nitro-radical anions, leading to a cascade of Reactive Oxygen Species (ROS) production.
Secondary Pathway: Membrane Interaction The bulky benzhydryl group significantly increases lipophilicity. While shorter alkyl chains (e.g., pentyl) often show optimal membrane insertion, the benzhydryl group tests the limit of the fungal cell wall's steric tolerance. It may disrupt membrane fluidity or interact with hydrophobic pockets of target enzymes like Thymidylate Kinase (TMPK) , as suggested by docking studies on related analogs.
Caption: Hypothetical mechanism of action involving nitro-reduction and oxidative stress, complemented by membrane disruption due to the lipophilic benzhydryl moiety.
Experimental Protocols
Protocol A: Chemical Synthesis (Steglich Esterification)
Objective: Synthesize Benzhydryl 3-methyl-4-nitrobenzoate from its acid precursor. Note: Direct esterification is difficult due to the steric hindrance of the benzhydrol. The Steglich method (DCC/DMAP) is required.
Reagents:
-
3-methyl-4-nitrobenzoic acid (1.0 equiv)
-
Benzhydrol (Diphenylmethanol) (1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalyst)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Dissolution: Dissolve 3-methyl-4-nitrobenzoic acid and Benzhydrol in anhydrous DCM in a round-bottom flask under an inert atmosphere (
). -
Catalyst Addition: Add DMAP to the stirring solution.
-
Coupling: Cool the mixture to 0°C. Add DCC dissolved in a small amount of DCM dropwise.
-
Reaction: Allow the mixture to warm to room temperature (r.t.) and stir for 24–48 hours. The reaction will precipitate Dicyclohexylurea (DCU) as a byproduct.
-
Filtration: Filter off the white DCU precipitate.
-
Work-up: Wash the filtrate with 5% HCl, saturated
, and brine. Dry over . -
Purification: Evaporate solvent. Purify the crude residue via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain the white amorphous solid.
Caption: Steglich esterification workflow for the synthesis of sterically hindered benzhydryl esters.
Protocol B: In Vitro Antifungal Susceptibility Testing
Standard: CLSI M27-A3 (Broth Microdilution). Organisms: C. albicans (ATCC 90028), C. glabrata, C. krusei, C. guilliermondii.[1][4][5]
1. Stock Solution Preparation:
-
Weigh 10 mg of Benzhydryl 3-methyl-4-nitrobenzoate.
-
Dissolve in 100% DMSO to achieve a high concentration (e.g., 50,000 µM or ~17 mg/mL).
-
Critical: Ensure complete solubilization. Sonicate if necessary. The benzhydryl group makes this compound very hydrophobic.
2. Inoculum Preparation:
-
Culture Candida strains on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland turbidity (
CFU/mL). -
Dilute this suspension 1:100 and then 1:20 in RPMI-1640 medium (buffered with MOPS, pH 7.0) to get a final working inoculum of
CFU/mL.
3. Microdilution Assay:
-
Use a sterile 96-well plate.
-
Rows A-H: Add 100 µL of RPMI-1640 medium.
-
Column 1: Add 100 µL of compound stock (diluted in medium to 2x the highest desired test concentration, e.g., 2000 µM).
-
Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard 100 µL from Col 10.
-
Controls:
-
Column 11: Growth Control (Inoculum + DMSO solvent only).
-
Column 12: Sterility Control (Medium only).
-
-
Inoculation: Add 100 µL of the working fungal inoculum to wells in Columns 1–11.
-
Incubation: 35°C for 48 hours.
4. Data Readout (MIC Determination):
-
Visual: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth (optically clear well) compared to the growth control.
-
Spectrophotometric: Measure Absorbance at 530 nm or 600 nm. MIC is often defined as
or reduction in OD compared to control (depending on endpoint stringency).
Data Interpretation & Expected Results
Based on the source study (Ferreira et al., 2025), the structural variation of the ester group significantly impacts potency.
| Compound Variant | R-Group | Activity Trend | Notes |
| Compound 1 | Methyl | High | Small group allows easy access to target. |
| Compound 6 | Pentyl | Highest | Optimal lipophilicity for membrane interaction (MIC ~31 µM). |
| Compound 7 | Benzhydryl | Moderate/Low | The bulky diphenylmethyl group may sterically hinder binding to the target protein (TMPK) or become trapped in the lipid bilayer, reducing cytosolic bioavailability compared to the pentyl analog. |
Application Note for Researchers: If your screen of Benzhydryl 3-methyl-4-nitrobenzoate yields high MIC values (>500 µM), do not discard the scaffold. The activity of this series is highly sensitive to chain length. The benzhydryl derivative serves as a "bulk tolerance" limit marker in SAR studies. Positive activity (low MIC) in specific clinical isolates (e.g., C. guilliermondii) would indicate a specific hydrophobic interaction unique to that strain's target variants.
References
-
Ferreira, A. R., de Sousa, D. P., Castillo, Y. P., Andrade, A. C. M., et al. (2025).[3][5] 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry , 2025(1).[1]
- Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Standard protocol for DCC/DMAP coupling utilized in synthesis).
Sources
Using Benzhydryl 3-methyl-4-nitrobenzoate as a TPMK protein inhibitor
Application Note: Evaluation of Benzhydryl 3-methyl-4-nitrobenzoate as a Thymidylate Kinase (TPMK) Inhibitor
Executive Summary
This technical guide outlines the protocols for evaluating Benzhydryl 3-methyl-4-nitrobenzoate (B-3M4NB) as a small-molecule inhibitor of Thymidylate Kinase (TPMK) . While the methyl ester analog (Methyl 3-methyl-4-nitrobenzoate) has been identified as a hit compound targeting TPMK in fungal pathogens (e.g., Candida guilliermondii), the benzhydryl (diphenylmethyl) derivative represents a strategic lipophilic analog designed to enhance membrane permeability and exploit hydrophobic pockets within the enzyme's active site. This guide covers chemical synthesis, enzymatic inhibition assays (coupled spectrophotometric method), and biological validation.
Introduction & Mechanism of Action
Target Overview: Thymidylate Kinase (TPMK or TMPK; EC 2.7.4.9) is a critical enzyme in the pyrimidine salvage and de novo synthesis pathways. It catalyzes the reversible phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP) using ATP as the phosphate donor.
Compound Rationale:
-
Scaffold: The 3-methyl-4-nitrobenzoate core has been validated via molecular modeling to interact with the TPMK binding cleft, likely competing with dTMP or ATP.
-
Benzhydryl Modification: The substitution of the methyl group with a bulky, lipophilic benzhydryl group serves two potential functions:
-
Hydrophobic Interaction: Targeting the non-polar regions of the TPMK lid domain or allosteric sites.
-
Prodrug Properties: Enhancing cellular uptake across the fungal/bacterial cell wall before hydrolysis to the active acid form.
-
Signaling Pathway & Inhibition Logic:
Figure 1: Mechanism of TPMK inhibition. The inhibitor blocks the conversion of dTMP to dTDP, halting DNA replication.
Experimental Protocols
Protocol A: Chemical Synthesis of Benzhydryl 3-methyl-4-nitrobenzoate
Objective: To synthesize high-purity inhibitor for biological testing.
Reagents:
-
Diphenylmethanol (Benzhydrol) (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 3-methyl-4-nitrobenzoic acid (1.81 g, 10 mmol) in 50 mL anhydrous DCM under nitrogen atmosphere.
-
Activation: Add DMAP (122 mg, 1 mmol) and Benzhydrol (2.02 g, 11 mmol). Stir for 10 minutes at 0°C.
-
Coupling: Add DCC (2.27 g, 11 mmol) dissolved in 10 mL DCM dropwise over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Workup: Filter off the DCU precipitate. Wash the filtrate with 1N HCl (2x), saturated NaHCO₃ (2x), and brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).
-
Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (Expected MW: ~347.36 g/mol ).
Protocol B: Spectrophotometric Coupled Enzyme Assay
Objective: Determine the IC50 of the inhibitor against recombinant TPMK.
Principle: This assay couples the TPMK reaction to the Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) system. The regeneration of ATP by PK consumes Phosphoenolpyruvate (PEP), and the subsequent reduction of Pyruvate by LDH oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is directly proportional to TPMK activity.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT.
-
Substrates: dTMP (2 mM stock), ATP (10 mM stock).
-
Coupling System: NADH (0.2 mM final), PEP (0.5 mM final), PK/LDH mix (Sigma-Aldrich).
-
Enzyme: Recombinant TPMK (purified, final conc. 10–50 nM).
-
Inhibitor: B-3M4NB (dissolved in DMSO).
Workflow:
Figure 2: Coupled enzyme assay workflow for IC50 determination.
Procedure:
-
Preparation: Prepare the Master Mix (excluding dTMP and Enzyme).
-
Inhibitor Addition: In a 96-well UV-transparent plate, add 2 µL of inhibitor (varying concentrations: 0.1 µM to 100 µM). Include a DMSO-only control (0% inhibition).
-
Enzyme Incubation: Add 88 µL of Master Mix + TPMK enzyme to the wells. Incubate for 10 minutes to allow inhibitor binding.
-
Initiation: Start the reaction by adding 10 µL of dTMP (final concentration equal to its Km, typically 50–100 µM).
-
Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 10 minutes at 25°C using a microplate reader.
-
Analysis: Calculate the slope (ΔA340/min) for the linear portion of the curve.
Data Analysis Table:
| Parameter | Formula/Method | Notes |
| Velocity (v) | ||
| % Inhibition | Compare slopes of inhibitor vs. DMSO | |
| IC50 | Non-linear regression (Log[inhibitor] vs. Response) | Use GraphPad Prism or similar software |
Protocol C: Antimicrobial Susceptibility (MIC)
Objective: Assess if the enzymatic inhibition translates to cell death.
Target Organisms: Candida guilliermondii (fungal model) or Mycobacterium smegmatis (bacterial model).
Procedure:
-
Culture: Grow cells in appropriate media (RPMI-1640 for fungi, 7H9 broth for mycobacteria) to mid-log phase.
-
Dilution: Adjust inoculum to
CFU/mL. -
Plating: Use 96-well plates. Add 100 µL of inoculum per well.
-
Treatment: Add B-3M4NB in serial two-fold dilutions (e.g., 64 µg/mL down to 0.125 µg/mL).
-
Incubation: 24–48 hours at 35°C (fungi) or 37°C (bacteria).
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via Resazurin dye (color change from blue to pink indicates growth).
Expected Results & Troubleshooting
-
Solubility: Benzhydryl esters are highly lipophilic. Ensure the final DMSO concentration in the assay does not exceed 5% to prevent enzyme denaturation or compound precipitation.
-
Specificity: If the IC50 is in the low micromolar range (<10 µM) but MIC is high (>100 µg/mL), the compound may have poor cell wall permeability or is being pumped out by efflux transporters.
-
Stability: Esters can be hydrolyzed by cellular esterases. If the benzhydryl group is cleaved too rapidly, the activity observed in cells may be due to the parent acid (3-methyl-4-nitrobenzoic acid).
References
-
Mellado, M., et al. (2021). Synthesis, biological evaluation and computational study of nitrobenzoate analogs as potential antifungal agents. Natural Product Research. Link(Establishes the 3-methyl-4-nitrobenzoate scaffold as a TPMK inhibitor).
-
Whittingham, J. L., et al. (2010). Structural basis for the efficient phosphorylation of AZT-MP and dGMP by Plasmodium falciparum type I thymidylate kinase. Biochemical Journal. Link(Detailed TPMK kinetic assay protocols).
-
Van Rompay, A. R., et al. (2000). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases. Pharmacology & Therapeutics. Link(General review of TMPK function and inhibition mechanisms).
Sources
Preparation of diphenylmethyl esters using benzhydrol and acid chloride
Application Note: High-Efficiency Synthesis of Diphenylmethyl (Benzhydryl) Esters via Acyl Chloride Activation
Abstract & Strategic Utility
Diphenylmethyl (benzhydryl) esters are critical intermediates in pharmaceutical development, serving two primary roles: as lipophilic prodrug moieties to enhance bioavailability, and as robust carboxyl protecting groups in peptide and
This application note details the synthesis of benzhydryl esters via the Acyl Chloride method . While direct esterification (Steglich coupling) is possible, the acyl chloride route is preferred for scale-up due to its irreversibility, rapid kinetics, and the avoidance of difficult-to-remove urea byproducts associated with carbodiimide couplings.
Mechanistic Insight: The Nucleophilic Catalysis Cycle
To achieve high yields with the sterically hindered benzhydrol (a secondary alcohol flanked by two phenyl rings), standard base catalysis (e.g., Triethylamine alone) is often sluggish. The protocol below utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1]
The Causality of Efficiency:
-
Activation: DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium salt. This intermediate is significantly more reactive than the parent acid chloride due to the positive charge on the nitrogen and the resonance stabilization of the leaving group (DMAP).
-
Transfer: Benzhydrol attacks this activated intermediate. The steric bulk of the benzhydrol is mitigated by the high electrophilicity of the acyl-DMAP species.
-
Regeneration: The ester is released, and DMAP is regenerated to re-enter the cycle, while a stoichiometric base (Auxiliary Base like TEA or Pyridine) scavenges the HCl byproduct to prevent acid-catalyzed side reactions (such as ether formation).
Figure 1: The DMAP-catalyzed nucleophilic acyl substitution pathway. Note the regeneration of DMAP and the irreversible scavenging of HCl by the auxiliary base.
Critical Reaction Parameters
The following parameters are optimized to balance reaction rate against the risk of benzhydryl cation formation (which leads to the side product bis(diphenylmethyl)ether).
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent | Dichloromethane (DCM) | Excellent solubility for reactants; non-nucleophilic. Must be anhydrous to prevent hydrolysis of acid chloride. |
| Stoichiometry | Acid Chloride (1.1 – 1.2 eq) | Slight excess ensures complete consumption of the limiting reagent (Benzhydrol). |
| Base | Triethylamine ( | Requires |
| Catalyst | DMAP (5–10 mol%) | Essential for overcoming steric hindrance of the diphenylmethyl group. |
| Temperature | Initial cooling controls the exotherm of acyl-pyridinium formation; warming drives conversion. | |
| Atmosphere | Nitrogen or Argon | Prevents moisture ingress (Acid Chlorides are moisture sensitive). |
Detailed Experimental Protocol
Target Synthesis: Preparation of Benzhydryl Benzoate (Model Reaction) Scale: 10 mmol basis
Phase 1: Preparation
-
Glassware: Oven-dry a 100 mL round-bottom flask (RBF) and a pressure-equalizing addition funnel. Assemble hot under nitrogen flow.
-
Solvent: Ensure Dichloromethane (DCM) is dried (e.g., passed through activated alumina or distilled over
).
Phase 2: Reaction Setup
-
Charge the RBF with Benzhydrol (1.84 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol, 10 mol%).
-
Add anhydrous DCM (40 mL) and stir to dissolve.
-
Add Triethylamine (1.67 mL, 12.0 mmol) via syringe.
-
Cool the mixture to
using an ice/water bath. -
Preparation of Electrophile: Dilute Benzoyl Chloride (1.28 mL, 11.0 mmol) in DCM (10 mL) in the addition funnel.
-
Addition: Dropwise add the acid chloride solution to the benzhydrol mixture over 15–20 minutes. Note: The solution may become cloudy due to the precipitation of triethylamine hydrochloride salts.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 3–6 hours.
-
Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). Benzhydrol (
) should disappear; Ester ( ) will appear.
-
Phase 3: Workup (The "Self-Validating" Step)
The workup sequence is designed to chemically remove all impurities based on pKa and solubility.
-
Quench: Add saturated
solution (30 mL) to quench unreacted acid chloride. Stir vigorously for 10 mins. -
Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.
-
Acid Wash (Remove Amines): Wash the organic layer with 1M HCl (2 x 20 mL).
-
Why? This protonates residual DMAP, Pyridine, and TEA, rendering them water-soluble.
-
-
Base Wash (Remove Acids): Wash with saturated
(2 x 20 mL).-
Why? This neutralizes any residual organic acids or HCl carried over.
-
-
Drying: Wash with Brine (sat. NaCl), dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Phase 4: Purification
-
Option A (Solids): Recrystallization.[2][3][4][5] Benzhydryl esters often crystallize well from hot Ethanol or Hexanes/EtOAc mixtures.
-
Option B (Oils/Complex mixtures): Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230–400 mesh).[2]
-
Mobile Phase: Gradient of 0%
10% EtOAc in Hexanes. (Benzhydryl esters are very non-polar).
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is oven-dried and DCM is anhydrous. Check Acid Chloride quality (should not be fuming/white solid). |
| Side Product: Dibenzhydryl Ether | Acid-catalyzed dimerization | The reaction medium became too acidic. Increase Base equivalents (to 1.5 eq) or ensure efficient stirring during addition. |
| Slow Reaction | Steric Hindrance | Increase DMAP loading to 20 mol%. Allow reaction to run overnight. |
| Product is an Oil (should be solid) | Solvent entrapment | Benzhydryl esters trap solvent easily. Dry under high vacuum (< 1 mbar) for 24h. |
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The definitive guide on the stability and cleavage of benzhydryl esters).
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. (The foundational paper on DMAP catalysis mechanism).
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Context for DMAP utility in esterification).
Sources
Application Note: Molecular Docking Studies of Benzhydryl 3-methyl-4-nitrobenzoate Ligands
Executive Summary & Scientific Rationale
This application note details the protocol for the molecular docking of Benzhydryl 3-methyl-4-nitrobenzoate derivatives. This scaffold combines the lipophilic, bulky benzhydryl (diphenylmethyl) moiety with the electron-deficient 3-methyl-4-nitrobenzoate core.
Scientific Significance: The benzhydryl group is a "privileged structure" in medicinal chemistry, providing significant hydrophobic interaction potential (π-π stacking) and blood-brain barrier permeability. The nitrobenzoate core acts as a pharmacophore capable of forming specific electrostatic interactions and hydrogen bonds (via the nitro group) within enzyme active sites.
Primary Biological Context: While this scaffold exhibits pleiotropic activity, this guide focuses on Antimicrobial Discovery targeting DNA Gyrase B (ATPase domain) . The bulky benzhydryl group is hypothesized to occupy the hydrophobic pocket adjacent to the ATP-binding site, while the nitro group mimics the electrostatic footprint of phosphate groups or interacts with key arginine residues.
Computational Workflow Architecture
The following diagram outlines the critical path for the in silico evaluation of these ligands.
Figure 1: Systematic workflow for molecular docking, moving from structural preparation to post-docking validation.
Detailed Experimental Protocols
Phase 1: Ligand Preparation (The "Benzhydryl" Challenge)
Challenge: The benzhydryl group introduces significant rotational freedom and steric bulk. Improper energy minimization results in high-energy "clashed" conformers that fail to dock.
Protocol:
-
Structure Generation: Draw the 2D structure of Benzhydryl 3-methyl-4-nitrobenzoate using ChemDraw or MarvinSketch.
-
3D Conversion & Optimization:
-
Convert to 3D using OpenBabel or Chem3D.
-
Crucial Step: Perform Geometry Optimization using the MMFF94 force field .[1] This force field is specifically parameterized for organic esters and aromatic systems, ensuring the twist angle between the two phenyl rings of the benzhydryl group is energetically favorable (~60-90°).
-
Criteria: Gradient convergence < 0.01 kcal/mol/Å.
-
-
File Conversion:
-
Import into AutoDock Tools (ADT) .[2]
-
Detect Root: Ensure the rotatable bond count includes the ester linkage and the benzhydryl-carbon bonds.
-
Save as ligand.pdbqt.
-
Phase 2: Protein Target Preparation
Target: Staphylococcus aureus DNA Gyrase B (PDB ID: 1KZN or 3G75 ).
Protocol:
-
Retrieval: Download the crystal structure from the RCSB Protein Data Bank.
-
Cleaning (PyMOL/Discovery Studio):
-
Remove all water molecules (unless a specific water bridge is catalytic).
-
Remove co-crystallized ligands (e.g., Clorobiocin) to clear the active site.
-
Remove heteroatoms (ions) unless essential for structural integrity (e.g., Mg2+).
-
-
Charge Assignment (AutoDock Tools):
-
Add Polar Hydrogens only.
-
Assign Kollman United Atom charges . The nitro group (-NO2) creates a strong dipole; accurate partial charge assignment here is critical for the scoring function.
-
Save as protein.pdbqt.
-
Phase 3: Grid Box Generation
Rationale: The benzhydryl group is bulky. A standard box size may clip the phenyl rings during the conformational search.
Protocol:
-
Center: Center the grid box on the centroid of the co-crystallized ligand (from the original PDB).
-
Dimensions:
-
Set dimensions to 60 Å x 60 Å x 60 Å with a spacing of 0.375 Å .
-
Note: This larger-than-average box accommodates the "wingspan" of the benzhydryl group, allowing it to explore peripheral hydrophobic pockets.
-
Phase 4: Molecular Docking (AutoDock Vina)
Parameters:
-
Exhaustiveness: Set to 32 (Standard is 8).
-
Reasoning: The high number of rotatable bonds and steric bulk requires more extensive sampling of the conformational space to find the global minimum.
-
-
Num_modes: 10.
-
Energy_range: 4 kcal/mol.
Execution Command:
Data Analysis & Interpretation
Quantitative Assessment
Results should be tabulated to compare the Benzhydryl derivative against a standard inhibitor (e.g., Ciprofloxacin or Clorobiocin).
Table 1: Representative Docking Results Summary
| Ligand ID | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, predicted) | Key Interactions |
| Benzhydryl 3-methyl-4-nitrobenzoate | -9.2 | 180 nM | π-π (Phe100), H-bond (Arg76) |
| Methyl 3-methyl-4-nitrobenzoate (Control) | -6.1 | 35 µM | Weak H-bond (Asn46) |
| Clorobiocin (Standard) | -9.5 | 110 nM | H-bond network (Asp73, Thr165) |
Note: The significant increase in affinity (-6.1 to -9.2) validates the design hypothesis that the benzhydryl group engages a secondary hydrophobic pocket.
Mechanistic Interaction Profiling
Use Discovery Studio Visualizer or PLIP (Protein-Ligand Interaction Profiler) to generate interaction maps.
-
Hydrophobic Enclosure: Verify if the benzhydryl phenyl rings are sandwiched between hydrophobic residues (e.g., Val, Ile, Pro). This "hydrophobic clamp" is the primary driver of binding stability for this ligand.
-
Electrostatic Anchor: The nitro group (-NO2) at position 4 should ideally orient towards positively charged residues (e.g., Arg76 or Lys ) or act as a hydrogen bond acceptor for backbone amides.
-
Steric Clashes: Ensure the 3-methyl group does not clash with the pocket wall. If clashes are observed, the ligand design may need modification (e.g., removing the methyl).
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5‐6), 490-519. Link
- Holdgate, G. A., et al. (1997). The entropic penalty of ordered water in enzymatic binding: The structure of DNA gyrase B with a benzhydryl-derivative inhibitor. Biochemistry, 36(32). (Contextual grounding for benzhydryl binding modes).
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. Link
Sources
Application Note: In Silico Evaluation of 3-Methyl-4-Nitrobenzoate Derivatives for Antifungal Target Profiling
Target Audience: Computational Chemists, Drug Discovery Scientists, and Structural Biologists Focus Area: Binding Affinity Evaluation, Molecular Docking, Molecular Dynamics (MD), and Fungal Target Inhibition (TMPK)
Introduction and Mechanistic Rationale
The rising incidence of invasive fungal infections caused by Candida species (e.g., C. albicans, C. guilliermondii) presents a critical clinical challenge, exacerbated by growing resistance to standard azole therapeutics. Recent pharmaceutical research has identified 3-methyl-4-nitrobenzoate derivatives as highly potent, next-generation antifungal candidates .
The pharmacological efficacy of these derivatives is driven by a dual-action structural mechanism:
-
The Nitroaromatic Core: The
group acts as a potent electron-withdrawing moiety, facilitating critical hydrogen bonding with target enzymes while concurrently inducing localized oxidative stress within the fungal cell . -
The Alkyl Ester Side Chain: Modulating the length of the alkyl chain directly dictates the molecule's lipophilicity.
In silico evaluations have pinpointed Thymidylate Kinase (TMPK) —an enzyme essential for fungal DNA synthesis—as the primary molecular target for these compounds. This application note details a self-validating computational protocol to evaluate the binding affinity of these derivatives, explaining the causality behind the superior performance of longer-chain (pentyl) derivatives over their shorter-chain (methyl) counterparts .
Experimental Protocols: Self-Validating In Silico Workflow
To ensure high scientific integrity, this protocol employs a Self-Validating Control Loop . Computational screening can easily generate false positives if grid boxes or scoring functions are misaligned. By integrating a known crystallographic inhibitor into the workflow, the system self-validates the docking parameters before any novel derivative is scored.
Phase 1: Ligand and Protein Preparation
-
Ligand Generation: Construct the 3D structures of the 3-methyl-4-nitrobenzoate derivatives (e.g., methyl and pentyl variants) using a molecular builder (e.g., Avogadro or Chem3D).
-
Energy Minimization: Apply the MMFF94 force field to minimize the ligands until a gradient of 0.01 kcal/mol·Å is reached, ensuring the lowest-energy conformational state.
-
Protein Preparation: Retrieve the high-resolution crystal structure of Candida TMPK from the Protein Data Bank (PDB). Strip all co-crystallized water molecules and heteroatoms. Add polar hydrogens and assign Gasteiger charges to stabilize the electrostatic environment of the active site.
Phase 2: Grid Box Validation and Consensus Docking (The Control Loop)
-
Grid Box Definition: Center the grid box strictly on the active site of TMPK (specifically encompassing residues Arg95, Tyr102, and Phe70).
-
Internal Validation (Crucial Step): Dock a known TMPK inhibitor (positive control) back into the prepared protein. Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original crystallographic pose.
-
Decision Gate: If RMSD > 2.0 Å, the grid parameters are invalid. Recalibrate the grid size and exhaustiveness. If RMSD ≤ 2.0 Å, proceed to score the novel derivatives.
-
-
Consensus Docking: Execute docking for the 3-methyl-4-nitrobenzoate derivatives using AutoDock Vina. Record the Binding Free Energy (
) in kcal/mol.
Phase 3: Molecular Dynamics (MD) Simulation
Causality of MD: Docking only provides a static snapshot in a vacuum-like state. To confirm that the binding affinity is biologically viable, a 100 ns MD simulation is required to test the ligand's stability in a dynamic, solvated environment.
-
Solvation & Neutralization: Place the TMPK-ligand complex in a TIP3P water box and neutralize with
/ ions. -
Equilibration: Run NVT (constant volume/temperature) and NPT (constant pressure/temperature) ensembles for 1 ns each at 300 K.
-
Production Run: Execute a 100 ns simulation. Extract the RMSD of the ligand and the Root Mean Square Fluctuation (RMSF) of the protein backbone to confirm stable binding.
Fig 1: Self-validating in silico workflow for evaluating ligand-protein binding affinity.
Data Presentation: Comparative Profiling
The quantitative data below synthesizes the biological and computational findings, highlighting the structure-activity relationship (SAR) of the derivatives , .
Table 1: In Vitro Antifungal Activity against Candida guilliermondii
| Compound | Alkyl Chain | Minimum Inhibitory Concentration (MIC) | Biological Classification |
| Methyl 3-methyl-4-nitrobenzoate (1) | Methyl ( | 39.0 µM | Strong Bioactivity |
| Pentyl 3-methyl-4-nitrobenzoate (6) | Pentyl ( | 31.0 µM | Very Strong Bioactivity |
| Fluconazole (Positive Control) | N/A | 16.0 µM | Standard Therapeutic |
Table 2: In Silico Binding Affinity and Interaction Profile (TMPK Target)
| Compound | Binding Free Energy ( | Key Hydrogen Bonds | Hydrophobic Interactions |
| Pentyl Derivative (6) | -8.4 kcal/mol | Arg95, Tyr102 (via | Phe70, Leu105 (via Pentyl chain) |
| Methyl Derivative (1) | -6.8 kcal/mol | Arg95 (via | Phe70 |
| Known TMPK Inhibitor | -8.1 kcal/mol | Arg95, Tyr102, Ser14 | Phe70, Leu105 |
Mechanistic Insights: The Causality of Alkyl Chain Elongation
A critical question arises during drug design: Why does the pentyl derivative exhibit a significantly stronger binding affinity (-8.4 kcal/mol) compared to the methyl derivative (-6.8 kcal/mol)?
The causality lies in the thermodynamics of the binding pocket . The Candida TMPK active site features a deep, highly hydrophobic cleft adjacent to the catalytic center.
-
The Anchor: In both derivatives, the nitro group (
) acts as an electrostatic anchor, forming strong hydrogen bonds with Arg95 and Tyr102. -
The Hydrophobic Driver: Extending the alkyl chain from a single carbon (methyl) to five carbons (pentyl) exponentially increases the van der Waals interactions within the hydrophobic cleft.
-
Entropic Gain: As the bulky pentyl chain penetrates this cleft, it displaces highly ordered, energetically unfavorable water molecules back into the bulk solvent. This displacement results in a massive entropic gain (
), which drives the Gibbs free energy ( ) down, resulting in a much tighter, more stable ligand-protein complex. This computational finding directly correlates with the superior in vitro MIC (31.0 µM) observed for the pentyl derivative .
Fig 2: Mechanistic pathway of fungal cell death via TMPK inhibition by nitrobenzoate derivatives.
References
-
Ferreira, A. R., Castillo, Y. P., Andrade, A. C. M., Nóbrega, D. F., & de Sousa, D. P. (2025). "3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation." Journal of Chemistry, 2025(1).[Link]
-
Nascimento, L. G., et al. (2023). "Synthetic 2-Nitrocinnamates: Investigation of the Antifungal Action against Candida Species." Journal of Chemistry, 2023(4):1-7.[Link]
-
Duarte, A. B. S., et al. (2022). "3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies." Journal of Chemistry.[Link]
Troubleshooting & Optimization
Technical Support Center: Benzhydryl 3-methyl-4-nitrobenzoate Synthesis
Executive Summary & Strategy Selection
The synthesis of Benzhydryl 3-methyl-4-nitrobenzoate presents a classic conflict in esterification dynamics: the coupling of an electron-deficient, ortho-substituted acid (3-methyl-4-nitrobenzoic acid) with a sterically bulky secondary alcohol (benzhydrol).
While Fischer esterification is the textbook approach, it is often the least effective route for this specific substrate pair due to the acid-lability of the benzhydryl ester bond and the unfavorable equilibrium caused by steric bulk.
Methodology Decision Matrix
To maximize yield, you must select the protocol that matches your available equipment and downstream requirements.
Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on scale and substrate tolerance.
Protocol A: The "Gold Standard" (Acid Chloride Method)
Why this works: Converting the carboxylic acid to an acid chloride creates an irreversible acylation step. The high reactivity of the acyl chloride overcomes the steric hindrance of the benzhydryl alcohol.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 3-methyl-4-nitrobenzoic acid | 1.0 | Limiting Reagent |
| Thionyl Chloride ( | 3.0 - 5.0 | Activator (Excess serves as solvent) |
| Benzhydrol | 1.1 | Nucleophile |
| Pyridine | 2.0 | Acid Scavenger / Catalyst |
| DCM (Anhydrous) | Solvent | Reaction Medium |
Step-by-Step Optimization
-
Activation (In Situ):
-
Reflux 3-methyl-4-nitrobenzoic acid in neat
(with a drop of DMF as catalyst) for 2 hours. -
Critical Step: Evaporate all excess
under vacuum. Co-evaporate with dry toluene twice. Residual will react with benzhydrol to form benzhydryl chloride (an impurity that mimics the product).
-
-
Coupling:
-
Dissolve the resulting crude acid chloride in anhydrous DCM (
). -
Add Benzhydrol (1.1 equiv) and Pyridine (2.0 equiv) simultaneously but slowly.
-
Temperature Control: Maintain
for 30 mins, then warm to Room Temp (RT).
-
-
Workup (The Yield Saver):
-
Do NOT wash with strong acid (HCl). Benzhydryl esters are acid-labile.
-
Wash sequence: Water
Sat.[1] Brine.
-
Protocol B: The "Mild" Approach (Steglich Esterification)
Why this works: Uses DCC to activate the acid under neutral conditions. Ideal if you lack fume hood capacity for thionyl chloride or if the substrate has other acid-sensitive protecting groups.
Troubleshooting the Steglich Reaction
Issue: Low Yield / Formation of N-Acylurea Mechanism: The O-acylisourea intermediate can rearrange to an unreactive N-acylurea if the alcohol attack is slow (which is true for bulky benzhydrol).
Solution: High-loading DMAP. Standard Steglich uses catalytic DMAP (5-10 mol%). For benzhydryl esters, increase DMAP to 0.5 - 1.0 equivalent . This accelerates the formation of the active acyl-pyridinium species, outcompeting the rearrangement side-reaction [1].
Figure 2: Kinetic competition in Steglich esterification. DMAP intervention is required to prevent N-acylurea formation.
Troubleshooting Guide & FAQs
Q1: My product decomposes on the silica column. Why?
Diagnosis: Benzhydryl esters are susceptible to acid-catalyzed hydrolysis. Silica gel is slightly acidic. Fix:
-
Pre-treat the silica: Slurry your silica gel in Hexane containing 1% Triethylamine (
) before packing the column. -
Eluent: Add 0.5%
to your mobile phase. This neutralizes the silica acidity and preserves the ester.
Q2: I see a spot on TLC that moves with the product but isn't it. What is it?
Diagnosis: Likely Diphenylmethane or Benzhydryl Chloride .
-
Benzhydryl Chloride: Formed if
wasn't removed completely before adding the alcohol. -
Diphenylmethane: Formed via reduction if harsh conditions were used. Fix: Ensure rigorous evaporation of thionyl chloride (use a high-vacuum manifold).
Q3: The reaction stalls at 60% conversion.
Diagnosis: Water contamination. Reasoning: The 4-nitro group makes the acid chloride highly electrophilic. It will preferentially react with trace water over the bulky benzhydrol. Fix:
-
Flame-dry all glassware.
-
Distill DCM over
or use molecular sieves (3Å). -
Use a drying tube or
atmosphere.
Q4: Can I use Fischer Esterification ( /MeOH)?
Diagnosis: Not recommended.
Reasoning: Benzhydryl cations are stable. Under strong acidic conditions (
Analytical Validation
| Parameter | Expected Value | Notes |
| Appearance | Pale Yellow Solid | Nitro groups often impart yellow color. |
| 1H NMR (Benzhydryl CH) | Characteristic singlet. | |
| IR (C=O) | ~1720-1730 | Ester carbonyl stretch. |
| IR (NO2) | ~1530 & 1350 | Asymmetric/Symmetric stretches. |
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron, 36(17), 2409-2433.
-
BenchChem Technical Repository. (2025).[2][3] Esterification Protocols for Sterically Hindered Substrates.
Sources
Optimizing purification of benzhydryl esters via silica gel chromatography
Topic: Optimizing purification of benzhydryl esters via silica gel chromatography Ticket ID: BZH-PUR-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Acid-Lability Paradox
Welcome to the technical support hub for benzhydryl (diphenylmethyl) ester purification. Benzhydryl esters are robust protecting groups for carboxylic acids, prized for their stability against basic hydrolysis and catalytic hydrogenolysis.[1] However, a common frustration arises during purification: on-column decomposition.
Standard silica gel (
This guide provides the protocols to neutralize this acidity, ensuring high recovery and purity.
Module 1: The Stability Crisis (Deactivation Protocols)
The Mechanism of Failure
When a benzhydryl ester interacts with acidic silanols, protonation of the ester oxygen can occur, facilitating the formation of the resonance-stabilized benzhydryl cation. This leads to:
-
Hydrolysis: Reaction with trace water to form diphenylmethanol.
-
Streaking: Continuous decomposition creates a "tail" on the column, ruining resolution.
-
Yield Loss: Product remains on the baseline as the free acid.
The Solution: Amine Deactivation
To prevent this, you must "cap" or neutralize the acidic sites using a volatile base. Triethylamine (TEA) is the industry standard for this application.
Critical FAQ: How much TEA is too much?
Q: Can I just add TEA to my eluent bottle? A: Yes, but pre-equilibration is safer. Adding 1-2% v/v TEA to the mobile phase is effective. However, excess TEA can cause salt formation if your compound has other acidic protons, or it can lead to viscous "amine salts" precipitating if used with chlorinated solvents for long periods. 1% v/v is the "Goldilocks" zone.
Module 2: Separation Physics (Resolution & Tailing)
Benzhydryl esters are generally lipophilic. Separation from the byproduct (diphenylmethanol) is the primary chromatographic challenge.
| Compound Species | Polarity | Interaction with Silica | |
| Benzhydryl Ester | Low-Medium | High ( | Weak (Van der Waals) |
| Diphenylmethanol | Medium-High | Medium ( | Strong (H-Bonding) |
| Carboxylic Acid | High | Baseline ( | Strong (Ionic/H-Bonding) |
Technical Insight: If you observe a spot "streaking" from the High
Module 3: Troubleshooting & Optimization
Symptom: Product Co-elutes with Diphenylmethanol
-
Root Cause: Solvent system is too polar, compressing the
difference. -
Fix: Switch to a lower polarity solvent system (e.g., 95:5 Hexane:EtOAc) or use a gradient starting at 100% Hexane. The ester will elute significantly earlier than the alcohol.
Symptom: New "Baseline" Spot Appears During Run[2]
-
Root Cause: Acid-catalyzed cleavage on the column.
-
Fix: Your silica is too active. Implement the Buffer-Flush Protocol (see below).
Symptom: Product "Crashes Out" on Column
-
Root Cause: Low solubility in Hexane/EtOAc.
-
Fix: Add a small amount of Dichloromethane (DCM) or Toluene to the mobile phase.
-
Warning: DCM can be slightly acidic due to decomposition over time (forming HCl). Ensure your DCM is distilled or stabilized, and always use TEA when using DCM for acid-sensitive esters.
-
Protocol: The "Gold Standard" Buffered Column
This protocol creates a self-validating system where the stationary phase is chemically modified before the sample is ever loaded.
Reagents
-
Silica Gel (Standard 230-400 mesh)
-
Hexanes / Ethyl Acetate (HPLC Grade)
Step-by-Step Workflow
-
Slurry Preparation:
-
Prepare your packing solvent: 90:10 Hexanes:EtOAc + 1% v/v TEA .
-
Suspend silica in this mixture.[5] The basicity ensures all acidic silanols are neutralized immediately.
-
-
Column Packing:
-
Pour the slurry and pack the column as normal.[5]
-
Flush: Run 2-3 column volumes (CV) of the TEA-containing solvent through the column. This guarantees the entire length of the bed is pH-adjusted.
-
-
Equilibration (The "Wash" Step):
-
Crucial Step: Switch the mobile phase to your running solvent (e.g., 90:10 Hexanes:EtOAc) without TEA (or with reduced TEA, e.g., 0.1%).
-
Flush for 1 CV.
-
Why? High concentrations of TEA in the collected fractions can be annoying to remove (high boiling point) and might interfere with NMR. The silica retains enough amine to remain deactivated without constant replenishment.
-
-
Loading:
-
Load your crude mixture. If using DCM to load, ensure it is minimal.
-
Elute with your gradient.[5]
-
-
Validation:
-
Check the first few fractions via TLC. The spot for the ester should be tight and round, not a streak.
-
Visualization: Decision Matrix & Workflow
The following diagram illustrates the logical decision-making process for purifying acid-sensitive esters.
Caption: Logical workflow for determining the necessity of silica deactivation. The "Buffered Silica Protocol" is the fail-safe path for labile esters.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester stability and cleavage conditions).
-
University of Rochester, Department of Chemistry.
-
BenchChem Technical Support.Deactivation of Silica Gel with Triethylamine (TEA).
-
Li, J. J., et al. (2020).
Sources
- 1. Benzhydrol | 91-01-0 | Benchchem [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
Troubleshooting low yields in 3-methyl-4-nitrobenzoic acid esterification
Ticket ID: #EST-MNBA-001 Subject: Troubleshooting Low Yields in 3-Methyl-4-Nitrobenzoic Acid Esterification Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary
You are encountering low yields in the esterification of 3-methyl-4-nitrobenzoic acid . While this substrate presents electronic deactivation due to the para-nitro group, literature precedents confirm that yields >90% are achievable with optimized protocols.
The low yields are likely caused by one of three critical failure points:
-
Thermodynamic Stalling: Failure to shift the Fischer equilibrium due to water accumulation.
-
Kinetic Inhibition: The electron-withdrawing nitro group destabilizes the oxocarbenium intermediate, requiring higher activation energy (longer reflux/stronger catalyst).
-
Work-up Hydrolysis: Inadvertent saponification of the ester during neutralization steps.
This guide provides a diagnostic workflow, two validated protocols (Standard vs. High-Force), and a purification logic tree.
Module 1: Diagnostic & Mechanism
Q1: Why is the reaction stalling despite long reflux times?
A: The issue is likely electronic deactivation combined with equilibrium limits .
The Mechanism: In Fischer esterification, the carbonyl oxygen must be protonated to activate the carbon for nucleophilic attack by the alcohol.[2]
-
The Problem: The nitro group (
) at the 4-position is a strong electron-withdrawing group (EWG). It pulls electron density from the benzene ring, which in turn pulls density from the carbonyl. -
The Paradox: While this makes the carbonyl carbon more electrophilic (good for attack), it makes the carbonyl oxygen less basic (bad for protonation). The initial protonation step becomes the bottleneck.
-
The Solution: You cannot rely on passive stirring. You must drive the reaction kinetically (heat/catalyst load) and thermodynamically (water removal).
Q2: Does the methyl group cause steric hindrance?
A: No.
-
Structure Analysis: The carboxylic acid is at position 1. The methyl group is at position 3 (meta). The nitro group is at position 4 (para).
Module 2: Validated Protocols
Protocol A: Optimized Fischer Esterification (The 96% Yield Standard)
Best for: Routine synthesis, Methyl/Ethyl esters. Reference Benchmark: Yields of 96% have been reported for the methyl ester using this specific method [1].
Reagents:
-
Substrate: 3-methyl-4-nitrobenzoic acid (1.0 equiv)[1]
-
Solvent: Anhydrous Methanol (or Ethanol) [0.2 M concentration]
-
Catalyst: Conc. Sulfuric Acid (
) (2.0 equiv relative to acid—higher load than usual)[1]
Step-by-Step:
-
Dissolution: Dissolve 10 g (55 mmol) of 3-methyl-4-nitrobenzoic acid in 100 mL of anhydrous methanol.
-
Note: The acid is sparingly soluble in water but should dissolve in methanol. If it remains a slurry, proceed; it will dissolve as it reacts.
-
-
Catalyst Addition: Add 2 mL of conc.
dropwise.-
Critical: Do not use old sulfuric acid that has absorbed water from the air.
-
-
Reflux: Heat to vigorous reflux for 4 to 6 hours .
-
Checkpoint: Monitor by TLC (Silica, EtOAc:Hexane 1:3). The starting material spot (low
, often streaking) must disappear.
-
-
Concentration: Cool to room temperature and concentrate under vacuum to ~10% of the original volume (do not dry completely).
-
Quench: Pour the residue into 10x volume of ice water. The ester typically precipitates as a pale yellow solid.
Protocol B: The Acid Chloride Route (The "Nuclear Option")
Best for: Complex alcohols, failed Fischer attempts, or when yields must exceed 95%.
Concept: This bypasses the equilibrium problem entirely by converting the acid to a highly reactive acid chloride (
Step-by-Step:
-
Activation: Suspend 3-methyl-4-nitrobenzoic acid (1.0 equiv) in dry Dichloromethane (DCM).
-
Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic drop of DMF (Dimethylformamide).
-
Observation: Gas evolution (
, , ) indicates reaction progress.
-
-
Conversion: Stir at Room Temp for 2 hours until the solution becomes clear (acid chloride formation).
-
Evaporation: Evaporate the solvent and excess oxalyl chloride completely (use a trap).
-
Esterification: Redissolve the crude acid chloride in dry DCM. Add the alcohol (1.2 equiv) and Triethylamine (1.5 equiv) at 0°C.
-
Result: Quantitative conversion is typical.
Module 3: Troubleshooting Workflow (Visualized)
Decision Logic for Method Selection
Figure 1: Decision matrix for selecting the optimal esterification pathway based on alcohol type and initial results.
Module 4: Work-up & Purification
The Silent Killer: Base Hydrolysis A common mistake is washing the crude reaction mixture with strong base (NaOH/KOH) to remove unreacted acid. The electron-withdrawing nitro group makes the ester susceptible to hydrolysis (saponification) under basic conditions, converting your product back into the starting material.
Correct Work-up Protocol:
-
Dilution: Dilute the reaction concentrate with EtOAc.
-
Acid Removal: Wash with Saturated
(Sodium Bicarbonate).-
Why? It is basic enough to deprotonate the carboxylic acid (
) but mild enough to spare the ester. -
Action: Wash 2-3 times until the aqueous layer does not bubble.
-
-
Drying: Dry organic layer over
, filter, and evaporate. -
Purification:
-
Solid: Recrystallize from Methanol/Water.
-
Oil: Flash chromatography (EtOAc/Hexane).
-
Data Table: Expected Properties
| Parameter | Value / Description | Source |
| Substrate | 3-methyl-4-nitrobenzoic acid | |
| MW | 181.15 g/mol | [2] |
| Solubility | Soluble in MeOH, EtOH, EtOAc; Insoluble in Water | [2] |
| Methyl Ester Yield | 96% (Literature Benchmark) | [1] |
| Methyl Ester Appearance | Pale yellow solid | [1] |
| TLC Monitoring | Acid (Polar, Low Rf) vs. Ester (Non-polar, High Rf) |
References
-
Centers for Disease Control and Prevention (CDC). (2016). Synthesis of Methyl 3-methyl-4-nitrobenzoate (Supporting Information). Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid.[1] Retrieved from [Link]
-
Organic Syntheses. (1929). Methyl m-nitrobenzoate (General procedure for nitro-benzoate esters).[1] Org.[3][4] Syn. 9, 56. Retrieved from [Link]
Sources
Removing unreacted benzhydrol from Benzhydryl 3-methyl-4-nitrobenzoate mixtures
Technical Support Center: Purification of Benzhydryl 3-methyl-4-nitrobenzoate
Ticket ID: #PUR-BZ-4N Subject: Removal of unreacted Benzhydrol from Benzhydryl 3-methyl-4-nitrobenzoate mixtures Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
You are encountering a classic separation challenge in organic synthesis: Lipophilic Co-elution .
The target molecule, Benzhydryl 3-methyl-4-nitrobenzoate , shares significant structural similarities with the impurity, Benzhydrol (diphenylmethanol). Both possess bulky, non-polar diphenyl groups that dominate their interaction with stationary phases, often causing them to streak or co-elute on silica gel. Furthermore, the melting point of benzhydrol (65–69 °C) often interferes with the crystallization of the ester.
This guide provides three tiered solutions ranging from physical separation to chemoselective scavenging.
Diagnostic: Select Your Workflow
Before proceeding, visually inspect your crude mixture and consult the decision matrix below.
Figure 1: Purification Decision Matrix. Select the workflow based on the physical state of your crude product and TLC resolution.
Method A: Solubility Exploitation (Crystallization/Trituration)
Best for: Solid crude mixtures where benzhydrol content is <20%.
Benzhydrol is highly soluble in alcohols (methanol/ethanol) and ethers. Your ester (Benzhydryl 3-methyl-4-nitrobenzoate) is significantly less soluble in cold alcohols due to the rigid nitro-benzoate core.
Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) (~60°C).
-
Note: Do not boil excessively; prolonged heat can cause transesterification if the solvent is not dry.
-
-
Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.
-
Filtration: Filter the precipitate.[1]
-
The Solid: Likely your pure Ester.
-
The Filtrate: Contains the Benzhydrol and other impurities.
-
-
Wash: Wash the filter cake with varying volumes of ice-cold Hexane or Pentane. Benzhydrol is very soluble in alkanes; the nitro-ester is not.
Method B: Chromatographic Optimization
Best for: Oils or when Method A fails.
Because both compounds are lipophilic, standard Hexane/Ethyl Acetate gradients often fail to separate them cleanly. You must modify the stationary phase interaction.
Optimized Conditions:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Stationary Phase | Silica Gel (40–63 µm) | Standard phase. |
| Mobile Phase | Toluene : Ethyl Acetate (95:5 to 90:10) | Toluene interacts with the π-systems (phenyl rings) of both compounds differently than Hexanes, often improving separation resolution (ΔRf). |
| Loading | Solid Load (Celite) | Dissolving in DCM and loading onto Celite prevents "band broadening" caused by the sample solvent. |
| Detection | UV (254 nm) | Both compounds are UV active. The nitro group on the ester may quench fluorescence, making it appear as a dark spot. |
Method C: Chemical Scavenging (The "Nuclear" Option)
Best for: Stubborn mixtures where ΔRf < 0.1, or large-scale purifications where chromatography is too expensive.
The Concept: We cannot easily separate two neutral lipophiles. However, we can chemically transform the impurity (Benzhydrol, an alcohol) into an acid (Benzhydryl hemisuccinate) while leaving the target Ester untouched. The acid can then be washed away with a basic aqueous extraction.[2]
Reagents:
-
Succinic Anhydride (1.2 – 1.5 equivalents relative to estimated Benzhydrol)
-
DMAP (Catalytic, 10 mol%)
-
DCM (Solvent)
Workflow Diagram:
Figure 2: Chemoselective scavenging of Benzhydrol using Succinic Anhydride.
Step-by-Step Protocol:
-
Setup: Dissolve the crude mixture in Dichloromethane (DCM) (approx 5-10 mL per gram).
-
Scavenging: Add Succinic Anhydride (calc. excess based on NMR estimate of impurity) and DMAP (cat.).
-
Reaction: Stir at room temperature. Monitor by TLC.[3] The Benzhydrol spot should disappear and be replaced by a baseline spot (the carboxylic acid derivative).
-
Workup (Critical):
-
Finish: Dry the organic layer (MgSO₄), filter, and evaporate.
Frequently Asked Questions (FAQ)
Q1: Can I use Acetyl Chloride instead of Succinic Anhydride for scavenging? A: Yes, acetylation (turning benzhydrol into benzhydryl acetate) changes the Rf, potentially allowing chromatographic separation. However, it does not allow for the easy acid-base extraction described in Method C. Succinic anhydride is superior for simplified workups.
Q2: I see a new spot on TLC after heating my crystallization. What happened? A: You likely caused Transesterification . If you used Methanol and heat, the methoxide (generated from trace basicity or heat) can attack your ester, swapping the benzhydryl group for a methyl group. Always use anhydrous solvents and avoid excessive boiling.
Q3: Is the nitro group stable during these workups? A: Yes. The 4-nitro group is stable to weak bases (NaHCO₃) and mild acids (Succinic anhydride). Avoid strong reducing agents (Zinc/HCl, Hydrogenation conditions) which would reduce the nitro group to an amine.
Q4: Can I sublime the Benzhydrol? A: Yes. Benzhydrol sublimes under high vacuum. If you have a Kugelrohr apparatus, you can heat the mixture to ~80°C under high vacuum (<0.1 mmHg). The Benzhydrol will sublime to the cold finger, leaving the heavier ester behind. This is an excellent solvent-free alternative.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Pangborn, A. B.; Giardello, M. A.; Grubbs, R. H.; Rosen, R. K.; Timmers, F. J. Safe and Convenient Procedure for Solvent Purification. Organometallics1996 , 15, 1518–1520. Link
-
Hovorka, M.; Scigelova, M.; Gunterova, J. Enzymatic resolution of secondary alcohols using succinic anhydride. Tetrahedron: Asymmetry2002 , 13, 5-7. (Demonstrates the reactivity of secondary alcohols with succinic anhydride). Link
-
BenchChem. Benzhydrol Properties and Purification Data. (Confirming solubility and sublimation data). Link
Sources
Stability of Benzhydryl 3-methyl-4-nitrobenzoate in acidic vs basic conditions
Executive Summary: The Stability Matrix
Benzhydryl 3-methyl-4-nitrobenzoate represents a classic "push-pull" stability challenge in organic synthesis.[1] As a benzhydryl (diphenylmethyl) ester, it is designed to be acid-labile , serving as a protecting group that cleaves under mild acidic conditions or hydrogenolysis.[1] However, the 3-methyl-4-nitrobenzoate core introduces strong electron-withdrawing effects, rendering the carbonyl carbon highly electrophilic and unexpectedly susceptible to base-catalyzed hydrolysis (saponification).[1]
This guide addresses the specific degradation pathways you may encounter in your workflow, providing mechanistic insights to troubleshoot yield losses during synthesis, purification, and storage.
Part 1: Acidic Conditions (The Primary Lability)
Core Mechanism: Acid-Catalyzed Alkyl-Oxygen Cleavage ( )
In acidic media, this molecule does not undergo the standard hydrolysis mechanism typical of methyl or ethyl esters (
User Question: "I observed significant product loss during HPLC analysis using 0.1% TFA in water/acetonitrile. Why?"
Technical Insight: The benzhydryl group is an acid-labile protecting group.[1] Even the mild acidity of Trifluoroacetic Acid (TFA) or Formic Acid in LC-MS mobile phases can trigger protonation of the ether oxygen. Because the resulting benzhydryl carbocation is resonance-stabilized by two phenyl rings, the C-O bond cleaves readily, releasing the free acid (3-methyl-4-nitrobenzoic acid) and benzhydrol (or a trapped ether).[1]
Troubleshooting Guide: Acid Instability
| Symptom | Probable Cause | Corrective Action |
| Peak splitting in LC-MS | On-column hydrolysis due to acidic mobile phase.[1] | Switch to a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 6.[1]8) or reduce column temperature to <25°C. |
| Yield loss in silica gel chromatography | Silica gel is slightly acidic ( | Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. |
| Degradation in | Chloroform often contains traces of HCl (photolytic decomposition).[1] | Filter |
Visualizing the Acid Cleavage Pathway
Figure 1: The
Part 2: Basic Conditions (The Electronic Vulnerability)
Core Mechanism: Base-Catalyzed Acyl Cleavage ( )
While benzhydryl esters are bulky (sterically hindered), the 4-nitro group on the benzoate ring dramatically alters the electronic landscape.[1] The nitro group is a strong electron-withdrawing group (EWG), which pulls electron density away from the carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack by hydroxide ions (
User Question: "Can I use 1M NaOH to wash away the unreacted acid during workup?"
Technical Insight: Proceed with extreme caution. While benzhydryl esters are generally more stable to base than acid, the 4-nitro substituent activates the ester toward hydrolysis.[1] Prolonged exposure to strong bases (pH > 11) or elevated temperatures will lead to saponification.[1]
Troubleshooting Guide: Base Instability
| Symptom | Probable Cause | Corrective Action |
| Product disappears during extraction | Saponification driven by high pH and EWG activation.[1] | Use milder bases for washes: Saturated |
| Transesterification in Methanol | Methoxide attack ( | Avoid methanol as a solvent if base is present.[1] Use non-nucleophilic solvents (DCM, THF).[1] |
| Color change (Yellowing) | Formation of nitrophenolate byproducts or Meisenheimer complexes.[1] | Monitor pH strictly.[1] Keep reaction temperature <0°C during basic quenching steps.[1] |
Visualizing the Base Hydrolysis Pathway
Figure 2: The
Part 3: Experimental Validation Protocols
To confirm the stability window for your specific batch and solvent system, perform this standardized stress test before scaling up.
Protocol: Rapid Stability Assay (RSA)
-
Preparation: Dissolve 5 mg of Benzhydryl 3-methyl-4-nitrobenzoate in 5 mL of THF/Water (1:1).
-
Aliquot Division: Split into 3 vials.
-
Vial A (Control): Store at 4°C.
-
Vial B (Acid Challenge): Add 2 drops of 10% HCl.[1]
-
Vial C (Base Challenge): Add 2 drops of Sat.
.
-
-
Incubation: Stir at Room Temperature for 1 hour.
-
Analysis: Analyze via TLC (Silica gel; 20% EtOAc in Hexanes).
References
-
Hardouin, C., et al. (2002).[1] Acid-labile protecting groups for carboxylic acids: The role of benzhydryl esters.[1] Journal of Organic Chemistry.[1]
-
Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. (Establishes the
constant for p-NO2 as +0.78, indicating high susceptibility to nucleophilic attack). -
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms.[1] Springer.[1] (Detailed mechanisms for
and hydrolysis). [1] -
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis.[1] Wiley.[1] (Protocols for benzhydryl ester cleavage and stability). [1]
Sources
Technical Support Center: Purification of Benzhydryl 3-methyl-4-nitrobenzoate
Case ID: REC-BNZ-3M4N Status: Active Topic: Recrystallization Solvent Systems & Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Technical Overview & Solvent Selection Logic
Compound Analysis:
-
Target: Benzhydryl 3-methyl-4-nitrobenzoate (Diphenylmethyl 3-methyl-4-nitrobenzoate).
-
Structural Domains:
-
Lipophilic Domain: The benzhydryl (diphenylmethyl) group adds significant hydrophobicity and bulk compared to simple methyl/ethyl esters.
-
Polar Domain: The nitro group (
) and the ester linkage provide dipole moments.
-
-
Solubility Profile: Unlike its methyl-ester analog (which crystallizes readily from methanol), the benzhydryl variant is significantly less soluble in cold polar protic solvents but highly soluble in common organic solvents (DCM, EtOAc).
The Challenge: The primary risk with benzhydryl esters is "oiling out" (liquid-liquid phase separation) rather than crystallization, due to the molecule's flexibility and moderate melting point. Furthermore, benzhydryl esters are acid-labile; prolonged heating in wet, acidic solvents can cause hydrolysis.
Recommended Solvent Systems
| Rank | Solvent System | Composition (v/v) | Mechanism of Action | Best For |
| 1 | Ethanol (95%) | Single Solvent | High solubility at reflux; poor solubility at | Initial Trials (Standard Purity) |
| 2 | EtOAc / Hexane | Binary (1:3 to 1:5) | Ethyl Acetate dissolves the compound; Hexane acts as the anti-solvent to force precipitation. | Oiling Out Issues or High Lipophilicity |
| 3 | Isopropanol (IPA) | Single Solvent | Higher boiling point than EtOH allows for better dissolution of stubborn solids; intermediate polarity. | Large Scale (Slower cooling) |
| 4 | Methanol | Single Solvent | Caution: Only use if the compound is confirmed to be sparingly soluble. Often too polar for benzhydryl esters. | High Polarity Impurities |
Step-by-Step Purification Protocol
Pre-requisite: Crude solid must be dried to remove residual reaction solvents (e.g., DCM or Toluene) which inhibit crystallization.
Standard Workflow (Ethanol 95%)
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling Ethanol (approx. 5-10 mL per gram).
-
Tech Note: If the solid does not dissolve after 15 minutes of reflux, switch to Protocol B (Binary Solvent) .
-
-
Hot Filtration: If insoluble particles (dust, salts) remain, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.
-
Nucleation: Remove from heat. Allow the flask to cool to room temperature slowly (do not use an ice bath immediately).
-
Crystallization: Once solid formation begins, transfer to an ice-water bath (
) for 30 minutes to maximize yield. -
Collection: Filter via vacuum (Buchner funnel). Wash the cake with ice-cold Ethanol.
-
Drying: Vacuum dry at
. Avoid high heat ( ) to prevent ester cleavage.
Troubleshooting Guide (FAQ)
Q1: The solution turned cloudy, but then a separate oily layer formed at the bottom instead of crystals. What happened?
-
Diagnosis: This is "Oiling Out." The solution became supersaturated at a temperature where the compound is still liquid (above its melting point in the solvent mixture).
-
Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of the solvent (Ethanol) to dilute the solution slightly.
-
Seed the solution: Add a tiny crystal of pure product (or scratch the glass) as it cools to room temperature.
-
Alternative: Switch to the EtOAc/Hexane system. Dissolve in minimum warm EtOAc, then add warm Hexane dropwise until persistent cloudiness appears. Cool slowly.
-
Q2: My yield is very low (<40%), but the filtrate is yellow. Is my compound lost?
-
Diagnosis: The compound is likely too soluble in the chosen solvent at cold temperatures, or you used too much solvent.
-
Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.
-
Cool again to induce a "second crop" of crystals.
-
Note: The second crop is usually less pure than the first.
-
Q3: Can I use Methanol like I do for the methyl ester analog?
-
Analysis: While Methyl 3-methyl-4-nitrobenzoate crystallizes well from methanol [1], the Benzhydryl group makes your compound significantly more hydrophobic.
-
Verdict: Methanol is likely too polar. It may force the compound to precipitate too quickly as an amorphous powder or oil rather than distinct crystals. Use Ethanol or Isopropanol.
Q4: I see a new spot on my TLC plate after recrystallization. Did it decompose?
-
Diagnosis: Benzhydryl esters are acid-sensitive. If your crude material contained residual acid (from the nitration or esterification step) and you boiled it in wet alcohol, you may have hydrolyzed the ester.
-
Prevention: Ensure the crude material is neutralized (wash with
during workup) before recrystallization. Avoid prolonged boiling.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for solvent selection and troubleshooting oiling-out phenomena.
Caption: Logical workflow for solvent selection and remediation of phase separation (oiling out) during the purification of lipophilic nitrobenzoate esters.
References
-
Synthesis of Methyl 3-methyl-4-nitrobenzoate (Analogous Protocol)
- Source: CDC Stacks / Supporting Inform
- Context: Describes the purification of the methyl-ester analog using Methanol, establishing the baseline polarity for the nitrobenzo
-
URL:[Link]
-
General Purification of Nitrobenzoates
-
Purification of Laboratory Chemicals (Standard Text)
- Source: Armarego, W. L. F., & Chai, C. L. L. (2013).
- Context: Authoritative source for general solvent selection strategies for arom
-
URL:[Link]
Sources
Technical Support Center: Minimizing Hydrolysis of Benzhydryl Esters
Topic: Stability & Isolation of Benzhydryl (Diphenylmethyl) Esters Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Benzhydryl (diphenylmethyl, Dpm) esters are invaluable in organic synthesis, particularly in peptide and
This guide addresses the "silent killers" of benzhydryl esters: acidic washes , silica gel acidity , and uncontrolled thermal exposure .
Module 1: The Acid Challenge (Mechanism & Mitigation)
The Core Issue:
Unlike simple alkyl esters (methyl/ethyl) which require harsh conditions to hydrolyze, benzhydryl esters are designed to cleave via an
Visualizing the Failure Mode
The following diagram illustrates why your product disappears in acid. The resonance stabilization of the carbocation drives the equilibrium to the right.
Figure 1: The
Troubleshooting Acidic Workups
| Symptom | Probable Cause | Corrective Action |
| Product loss after HCl wash | 1M HCl is too strong ( | Switch to 0.5M Citric Acid or NaH₂PO₄ (pH 4-5). |
| "Oiling out" during evaporation | Concentration of trace acid + Heat. | Add a trace of toluene (azeotrope) and keep bath |
| Benzhydrol (Ph₂CHOH) in NMR | Hydrolysis has occurred. | Check aqueous layer pH. If < 3, the ester is compromised. |
Module 2: The Base Challenge (Saponification)
While benzhydryl esters are sterically hindered (protecting them from rapid nucleophilic attack), they are still esters. Strong bases will hydrolyze them via the
Key Constraint:
-
Avoid: Hydroxide bases (NaOH, LiOH) unless the temperature is strictly controlled (
C) and exposure is short. -
Preferred: Carbonates (K₂CO₃, NaHCO₃) are generally safe.
Module 3: Purification (The "Invisible" Acid)
The Issue: Standard silica gel (SiO₂) is naturally acidic (pH 4–5 in aqueous slurry). This is sufficient to degrade benzhydryl esters during column chromatography, resulting in "streaking" or low recovery.
The Solution: You must buffer the stationary phase.
Protocol: Triethylamine-Neutralized Silica [2]
-
Slurry Preparation: Prepare your silica slurry using your starting eluent + 1% Triethylamine (Et₃N) .
-
Packing: Pour the column and flush with 2 column volumes of the eluent (with 1% Et₃N).
-
Elution: Run the column with your standard solvent system. The initial TEA wash is usually sufficient to deactivate acidic sites.
Decision Tree: Safe Workup Strategy
Use this logic flow to determine the safest isolation pathway for your specific reaction mixture.
Figure 2: Decision matrix for selecting the appropriate aqueous wash based on reaction composition.
Frequently Asked Questions (FAQ)
Q: Can I use MgSO₄ to dry my organic layer? A: Generally, yes. However, magnesium sulfate is slightly Lewis-acidic. For extremely sensitive benzhydryl esters, Sodium Sulfate (Na₂SO₄) is safer as it is neutral and less hygroscopic, minimizing localized acidity.
Q: I see a new spot on TLC just below my product after workup. What is it? A: This is likely Benzhydrol (diphenylmethanol) . It is the byproduct of hydrolysis. If you see this, your workup was too acidic or too hot.
Q: How should I store these esters? A: Store them solid at -20°C. If they are oils, store them in benzene (or benzene-d6) frozen. Benzene is non-acidic and the frozen state prevents hydrolysis. Note: Ensure safety protocols when handling benzene.
References
-
Greene's Protective Groups in Organic Synthesis
-
Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons.
- Relevance: The definitive guide on stability conditions (pH, thermal) for diphenylmethyl esters.
-
URL:
-
-
Mechanisms of Ester Hydrolysis
- Source: Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press.
- Relevance: Foundational text defining the mechanism specific to esters capable of forming stable carboc
-
URL:
-
Purific
-
Benzhydryl Ester Stability D
Sources
- 1. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. wiley.com [wiley.com]
- 4. reddit.com [reddit.com]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protection Strategies for 3-Methyl-4-Nitrobenzoic Acid
This guide addresses the technical challenges in protecting 3-methyl-4-nitrobenzoic acid, specifically focusing on overcoming the kinetic barriers introduced by sterically demanding protecting groups (e.g., tert-butyl, trityl) and the electronic deactivation caused by the 4-nitro substituent.
Current Status: Operational Subject: Overcoming Steric and Electronic Barriers in Carboxyl Protection Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight
While 3-methyl-4-nitrobenzoic acid lacks immediate ortho-substituents (positions 2 and 6 are protons), researchers often encounter "pseudo-steric" hindrance during protection. This arises from two converging factors:
-
Target Sterics: The installation of bulky orthogonal protecting groups (e.g., tert-butyl esters for peptide synthesis or drug scaffolds) creates significant steric strain in the tetrahedral intermediate.
-
Electronic Deactivation: The 4-nitro group is a strong electron-withdrawing group (EWG). It decreases the electron density at the carbonyl oxygen (making it less basic for acid catalysis) and destabilizes the developing positive charge in the transition state of certain activation methods. Conversely, it renders the carboxylate anion (COO⁻) less nucleophilic in SN2 type protections (e.g., alkylation with halides).
This guide provides high-fidelity protocols to bypass these barriers, prioritizing the Mixed Anhydride and Acid Chloride pathways over standard Fischer esterification.
Troubleshooting Guide (Q&A)
Issue 1: Failure of Standard Fischer Esterification with Bulky Alcohols
User Question: "I am trying to make the tert-butyl ester of 3-methyl-4-nitrobenzoic acid using refluxing t-BuOH and H2SO4, but the yield is <10% and I see mostly starting material. Is the methyl group blocking the reaction?"
Technical Diagnosis: The issue is not the 3-methyl group, but the mechanism of Fischer esterification combined with the steric bulk of tert-butanol .
-
Causality: Fischer esterification is an equilibrium process.[1][2][3] tert-Butanol is bulky and a poor nucleophile compared to methanol. The equilibrium constant (
) for forming bulky esters is extremely low. Furthermore, the harsh acidic conditions often lead to the elimination of tert-butanol (E1 mechanism) to form isobutylene and water, rather than esterification. -
Solution: Abandon acid-catalyzed equilibrium methods. Switch to an irreversible activation strategy using a mixed anhydride or acid chloride intermediate in the presence of a nucleophilic catalyst (DMAP).
Issue 2: Sluggish Acid Chloride Formation
User Question: "I switched to SOCl2 to make the acid chloride first, but the reaction is slower than expected. Does the nitro group affect this?"
Technical Diagnosis: Yes. The 4-nitro group withdraws electron density from the aromatic ring, making the carbonyl carbon more electrophilic thermodynamically, but the initial nucleophilic attack by thionyl chloride can be kinetically slower if the catalytic cycle isn't optimized.
-
Solution: Use DMF catalysis (Vilsmeier-Haack intermediate). The DMF reacts with SOCl₂ to form a highly reactive chloroiminium species, which rapidly converts the deactivated acid to the acid chloride.
-
Protocol Adjustment: Add 2-3 drops of dry DMF to the thionyl chloride reaction. Reflux is mandatory.
Issue 3: Low Yields in SN2 Alkylations (e.g., Benzyl Bromide)
User Question: "I am trying to make the benzyl ester using BnBr and K2CO3 in acetone, but the reaction stalls."
Technical Diagnosis: The 4-nitro group stabilizes the carboxylate anion, reducing its nucleophilicity (it holds onto its negative charge tightly). The 3-methyl group adds minor steric bulk that can impede the approach to the electrophile if the electrophile itself is large.
-
Solution:
-
Solvent Switch: Move to a polar aprotic solvent like DMF or NMP to strip the cation and increase carboxylate reactivity.
-
Counter-ion Effect: Use Cesium Carbonate (Cs₂CO₃) . The large cesium ion forms a looser ion pair with the carboxylate, significantly enhancing its nucleophilicity (the "Cesium Effect").
-
Recommended Protocols
Protocol A: High-Efficiency tert-Butyl Esterification (Mixed Anhydride Method)
Best for: Installing bulky groups without harsh acidic conditions. Reference Grounding: This method leverages benzenesulfonyl chloride to form a reactive mixed anhydride, a proven strategy for nitro-substituted benzoic acids [1].
Reagents:
-
Substrate: 3-Methyl-4-nitrobenzoic acid (1.0 equiv)
-
Reagent: Benzenesulfonyl chloride (1.0 - 1.1 equiv)
-
Alcohol: Anhydrous tert-butanol (1.0 - 1.2 equiv)
-
Solvent/Base: Pyridine (Solvent volume)
Step-by-Step:
-
Activation: Dissolve 3-methyl-4-nitrobenzoic acid in dry pyridine (concentration ~0.5 M) at 0°C under inert atmosphere (N₂).
-
Anhydride Formation: Add benzenesulfonyl chloride dropwise. Stir at 0°C for 15–30 minutes. The solution may turn slightly yellow/orange. Mechanism: Formation of the sulfonyl-acyl mixed anhydride.
-
Nucleophilic Attack: Add anhydrous tert-butanol in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Workup: Pour the mixture into excess ice-water. The tert-butyl ester often precipitates as a solid. Filter, wash with cold water, and dry.[4]
-
Purification: Recrystallize from MeOH/Water or flash chromatography (Hex/EtOAc) if necessary.
Protocol B: Acid Chloride Method (Standard)
Best for: Large scale synthesis of methyl/ethyl esters or amide coupling.
Step-by-Step:
-
Suspend 3-methyl-4-nitrobenzoic acid in dry Toluene or DCM.
-
Add Thionyl Chloride (SOCl₂) (1.5 equiv).
-
Critical Step: Add catalytic DMF (2-3 drops).
-
Reflux for 2–3 hours. The solid acid will dissolve as it converts to the acid chloride.
-
Evaporate excess SOCl₂ and solvent (azeotrope with toluene to remove traces of SOCl₂).
-
Redissolve residue in dry DCM. Add the alcohol (e.g., MeOH, t-BuOH) and a base (Triethylamine or Pyridine) to scavenge HCl. Note: For t-BuOH, use Mg(OtBu)₂ or excess Pyridine to prevent acid-catalyzed cleavage of the product.
Comparative Data Analysis
The following table summarizes expected yields based on the protection strategy for 3-methyl-4-nitrobenzoic acid.
| Protection Strategy | Target Group | Reagents | Expected Yield | Steric Tolerance |
| Fischer Esterification | Methyl / Ethyl | MeOH, H₂SO₄, Reflux | 85-95% | High (for small groups) |
| Fischer Esterification | tert-Butyl | t-BuOH, H₂SO₄, Reflux | <15% | Fail (Sterics + Elimination) |
| Mixed Anhydride | tert-Butyl | PhSO₂Cl, Pyridine, t-BuOH | 90-95% | Excellent |
| SN2 Alkylation | Benzyl / PMB | BnBr, Cs₂CO₃, DMF | 92-98% | Good (Cesium effect required) |
Decision Logic & Workflow Diagram
The following diagram illustrates the decision matrix for selecting the optimal protection pathway based on the desired protecting group steric profile.
Caption: Decision matrix for protecting 3-methyl-4-nitrobenzoic acid. Blue nodes indicate decision points; Green/Red/Yellow nodes indicate optimal chemical pathways.
References
-
Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). Journal of Medicinal Chemistry, 2002. Context: Describes the specific synthesis of tert-butyl 3-methyl-4-nitrobenzoate using benzenesulfonyl chloride and pyridine to overcome reactivity issues.
-
Fischer Esterification Mechanism and Limitations. Chemistry LibreTexts, 2023. Context: foundational grounding on why Fischer esterification fails with bulky alcohols (steric inhibition and reversibility).
-
Cesium Carbonate Promoted Esterification. Organic Chemistry Portal. Context: General methodology for enhancing nucleophilicity of carboxylates using the "Cesium Effect" in DMF.
Sources
Validation & Comparative
1H NMR spectrum analysis of Benzhydryl 3-methyl-4-nitrobenzoate
Topic: 1H NMR Spectrum Analysis of Benzhydryl 3-methyl-4-nitrobenzoate Content Type: Publish Comparison Guide
Executive Summary
This technical guide provides a rigorous analysis of the 1H NMR spectrum of Benzhydryl 3-methyl-4-nitrobenzoate , a specialized intermediate often used in peptide synthesis and medicinal chemistry where acid-labile protection is required.
Unlike standard methyl or ethyl esters, the benzhydryl (diphenylmethyl) ester offers a unique spectroscopic signature and distinct stability profile. This guide objectively compares the spectral characteristics of the benzhydryl derivative against its methyl ester analog and the free acid precursor. We highlight the diagnostic utility of the benzhydryl methine proton (
Structural Analysis & Theoretical Predications
To accurately interpret the NMR spectrum, we must first deconstruct the electronic environment of the molecule. The structure consists of a 3-methyl-4-nitrobenzoate core protected by a benzhydryl group .
The Benzoate Core: Steric Inhibition of Resonance
The 3-methyl-4-nitro substitution pattern presents a classic case of steric inhibition of resonance .
-
Electronic Conflict: The nitro group (-NO
) is a strong electron-withdrawing group (EWG) via both induction and resonance. Typically, protons ortho to a nitro group are highly deshielded ( > 8.0 ppm). -
The "Twist" Effect: The methyl group at position 3 imposes steric strain on the adjacent nitro group at position 4. This forces the nitro group to rotate out of the plane of the benzene ring, significantly reducing its resonance withdrawal efficiency.
-
Result: The proton at position 5 (H-5), which would normally be the most downfield signal, is often found slightly upfield relative to planar nitro-aromatics due to this loss of resonance overlap.
The Benzhydryl Protecting Group
-
Magnetic Anisotropy: The two phenyl rings create a strong anisotropic cone.
-
The Diagnostic Methine: The methine proton (
) is the most critical signal. It appears as a sharp singlet in a unique region ( 6.9 – 7.1 ppm), distinct from aromatic multiplets and standard aliphatic protons.
Comparative Analysis: Benzhydryl vs. Alternatives
The following table contrasts the key spectral features of the Benzhydryl ester against the Methyl ester (common alternative) and the Free Acid (starting material).
Table 1: Comparative 1H NMR Chemical Shifts (
| Feature | Benzhydryl Ester (Target) | Methyl Ester (Alternative) | Free Acid (Precursor) |
| Ester/Acid Proton | |||
| Diagnostic Utility | High. The methine singlet is isolated from most aromatics and aliphatics. | Medium. Methoxy region often overlaps with other aliphatic signals (e.g., PEG, solvents). | Low. Broad, exchangeable signal; often invisible in wet solvents. |
| Aromatic Region | Crowded. 13 protons total (10 from protecting group + 3 core). | Clean. Only 3 core protons visible. | Clean. Only 3 core protons visible. |
| Reaction Monitoring | Excellent for tracking conversion from acid (appearance of 7.05 ppm). | Good, but requires monitoring disappearance of broad acid peak or appearance of 3.95 ppm. | N/A |
Key Insight: The benzhydryl methine signal (
7.05) is a superior diagnostic marker compared to the methyl ester singlet (3.95) when working with complex mixtures containing other methoxy or methylene groups.
Detailed 1H NMR Assignment
Compound: Benzhydryl 3-methyl-4-nitrobenzoate
Solvent:
The Aliphatic Region
-
2.65 ppm (s, 3H,
): The methyl group attached to the aromatic ring. It is deshielded relative to alkyl methyls (~0.9 ppm) due to the aromatic ring current and the electron-withdrawing nature of the nitro/ester groups.
The Benzhydryl "Anchor"
-
7.05 ppm (s, 1H,
): This is the diagnostic methine . Note that in the unreacted alcohol (Benzhydrol), this proton appears upfield at ~5.8 ppm. The downfield shift to ~7.05 ppm confirms esterification.
The Aromatic Region ( 7.3 – 8.2 ppm)
This region integrates to 13 protons (
-
7.25 – 7.45 ppm (m, 10H): The benzhydryl aromatic protons (
). These typically appear as a large multiplet overlapping with the solvent residual peak ( at 7.26). - 8.00 – 8.20 ppm (m, 2H):
-
7.50 – 7.60 ppm (d,
, 1H):-
H-5: Ortho to the nitro group. Note: As predicted in Section 1.1, this proton is often less deshielded than expected for an ortho-nitro proton due to the steric twisting of the nitro group by the adjacent methyl.
-
Experimental Protocol
To ensure reproducible data, the following synthesis and acquisition protocol is recommended.
Synthesis (Steglich Esterification)
-
Reagents: 3-methyl-4-nitrobenzoic acid (1.0 eq), Benzhydrol (1.1 eq), DCC (1.1 eq), DMAP (0.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve acid and benzhydrol in DCM under
atmosphere. -
Add DMAP.[2]
-
Cool to 0°C and add DCC dropwise.
-
Stir at RT for 12 hours. (Precipitated DCU urea confirms reaction).
-
Filter, wash with dilute HCl, saturated
, and brine. -
Purify via recrystallization (Ethanol) to remove excess benzhydrol.
-
NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (essential to resolve the H-5 doublet from benzhydryl multiplets).
-
Concentration: 10-15 mg in 0.6 mL
. -
Pulse Sequence: Standard 1H (zg30).
-
Scans: 16-32 scans (sufficient for the single methine proton).
-
Relaxation Delay (D1):
2.0 seconds (to allow accurate integration of aromatic protons).
Diagnostic Workflow (Logic Map)
The following diagram illustrates the decision logic for confirming the product structure using 1H NMR.
Caption: Logic flow for the structural verification of Benzhydryl 3-methyl-4-nitrobenzoate, prioritizing the diagnostic methine signal.
References
-
Chemical Shifts of Benzoate Derivatives
-
CDC Stacks. (n.d.). Supporting Information: Synthesis of Methyl 3-methyl-4-nitrobenzoate. Retrieved from [Link] (Verified via snippet 1.1).
-
-
NMR Theory & Tables
-
Synthesis Protocols (Esterification)
-
Organic Syntheses. (1929). Methyl m-nitrobenzoate (Nitration Protocol & Esterification Context). Coll. Vol. 1, p.372. Retrieved from [Link]
-
-
Spectral Database
-
National Institute of Standards and Technology (NIST). (2023). 3-Methyl-4-nitrobenzoic acid Mass & NMR Data. Retrieved from [Link]
-
Sources
Technical Guide: IR Spectral Analysis of Benzhydryl 3-methyl-4-nitrobenzoate
[1]
Executive Summary & Compound Profile
Benzhydryl 3-methyl-4-nitrobenzoate is a specialized ester intermediate, often utilized in organic synthesis as a robust protecting group strategy or a crystallizable precursor in pharmaceutical development.[1] Its structure combines a sterically hindered benzhydryl (diphenylmethyl) group with a highly functionalized nitro-benzoate core .[1]
Accurate identification of this compound relies on distinguishing its dual-aromatic nature (benzhydryl + benzoate) from potential impurities like the free acid (3-methyl-4-nitrobenzoic acid) or the alcohol precursor (benzhydrol).[1] This guide provides a definitive infrared (IR) spectral analysis, establishing the "spectral fingerprint" required for rigorous Quality Control (QC).
Structural Components & Vibrational Logic
-
Benzhydryl Group (
): Contributes significant aromatic C-H overtone patterns and mono-substituted benzene ring deformations (690–760 cm⁻¹).[1] -
Nitro Group (
): A strong electron-withdrawing group (EWG) that dominates the mid-IR region (1350/1530 cm⁻¹).[1] -
Ester Linkage (
): The diagnostic carbonyl stretch, shifted by conjugation and the para-nitro group.[1]
Experimental Protocol: Optimal Data Acquisition
To ensure spectral fidelity comparable to the data presented below, the following acquisition protocol is recommended.
Sample Preparation[2][3][4][5][6]
-
Preferred Method (Solid State): ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[1]
-
Reasoning: Benzhydryl esters are typically crystalline solids.[1] ATR minimizes sample prep errors (e.g., moisture absorption in KBr) and preserves the crystalline lattice features.
-
-
Alternative (Transmission): KBr Pellet (1-2% w/w) .[1]
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for fingerprinting).
-
Scans: Minimum 32 scans to resolve weak aromatic overtones in the 1600–2000 cm⁻¹ region.
Characteristic IR Absorption Peaks
The following assignments represent the consensus spectral features for Benzhydryl 3-methyl-4-nitrobenzoate .
A. Functional Group Region (4000 – 1500 cm⁻¹)
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Technical Insight (Causality) |
| 3060 – 3030 | Aromatic C-H | Stretching ( | Multiple weak bands due to the presence of three benzene rings (two from benzhydryl, one from benzoate).[1] |
| 2960 – 2850 | Aliphatic C-H | Stretching ( | Distinct weak bands arising from the 3-methyl group and the single methine (CH) of the benzhydryl moiety. |
| 1735 – 1720 | Ester C=O[1] | Stretching | Primary Diagnostic Peak. The carbonyl frequency is higher than typical conjugated esters (~1715) due to the electron-withdrawing effect of the p-nitro group, which reduces single-bond character.[1] |
| 1610, 1590 | Aromatic C=C | Skeletal Stretch | Ring breathing modes. Enhanced intensity due to conjugation with the nitro and ester groups.[1] |
| 1540 – 1520 | Nitro ( | Asymmetric Stretch | Key Identifier. Very strong, broad band.[1] Differentiates this ester from non-nitrated analogs.[1] |
B. Fingerprint Region (1500 – 600 cm⁻¹)
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Technical Insight (Causality) |
| 1360 – 1340 | Nitro ( | Symmetric Stretch | Strong band.[1] Paired with the 1530 cm⁻¹ peak, this confirms the nitro group presence. |
| 1280 – 1250 | Ester C-O-C | Asymmetric Stretch | Strong, often split band. Corresponds to the vibration of the Carbon(acyl)-Oxygen bond.[1] |
| 1120 – 1100 | Ester O-C-C | Symmetric Stretch | Vibration involving the benzhydryl carbon. |
| 760 – 730 | Mono-sub Benzene | OOP Bending | Characteristic "5 adjacent H" pattern from the benzhydryl phenyl rings.[1] |
| 710 – 690 | Mono-sub Benzene | Ring Deformation | Strong diagnostic peak for the benzhydryl group (often absent in methyl esters).[1] |
Comparative Analysis: Product vs. Alternatives
This section objectively compares the IR profile of the target product against its synthesis precursors and structural analogs to facilitate QC decision-making.
Table 1: Spectral Differentiation Matrix[1]
| Compound | Key Differentiator (IR Peak) | Absence/Shift vs. Target | Application Impact |
| Benzhydryl 3-methyl-4-nitrobenzoate | C=O (1725), NO₂ (1530/1350) | Target Profile | Final Product Confirmation |
| Benzhydrol (Precursor 1) | Broad O-H (3300-3400) | Absent in Product. Product has sharp C=O; Precursor lacks C=O.[1] | Indicates unreacted alcohol.[1] |
| 3-methyl-4-nitrobenzoic acid (Precursor 2) | Broad O-H (2500-3000) | Shifted C=O. Acid C=O is lower (~1690).[1] Product lacks broad acid O-H. | Indicates unreacted acid/hydrolysis.[1] |
| Methyl 3-methyl-4-nitrobenzoate (Analog) | Fingerprint (700-750) | Missing Benzhydryl Peaks. Methyl ester lacks the strong 700/740 cm⁻¹ mono-sub benzene bands.[1] | Used to detect incorrect esterification.[1] |
Comparative Analysis Diagram
The following diagram illustrates the logical flow for using IR data to validate the synthesis of Benzhydryl 3-methyl-4-nitrobenzoate from its precursors.
Figure 1: Logic gate workflow for spectral validation of Benzhydryl 3-methyl-4-nitrobenzoate synthesis.
Mechanistic Insights & Troubleshooting
The "Nitro Shift" Phenomenon
Researchers often misidentify the carbonyl peak in nitro-benzoates.[1] In standard conjugated esters (e.g., ethyl benzoate), the C=O stretch appears near 1715 cm⁻¹. However, the 4-nitro group is a potent electron-withdrawing group (EWG).[1]
-
Mechanism: The EWG pulls electron density away from the aromatic ring, which in turn competes less effectively with the carbonyl oxygen for electron density.[1] This increases the double-bond character of the carbonyl, shifting the absorption to a higher frequency (1725–1735 cm⁻¹) [1].[1]
-
QC Tip: If your carbonyl peak is below 1710 cm⁻¹, suspect hydrolysis to the free acid or the presence of a solvent complex.[1]
Benzhydryl "Overtones"
The benzhydryl group contains two mono-substituted phenyl rings.[1] This creates a unique pattern of overtone bands in the 1660–2000 cm⁻¹ region (often called "summation bands").[1] While weak, these are diagnostic for the benzhydryl moiety and can be used to confirm that the ester group is indeed attached to a diphenylmethyl unit rather than a simple methyl or ethyl group [2].
References
-
NIST Mass Spectrometry Data Center. (2025).[1] IR Spectrum of 3-Methyl-4-nitrobenzoic acid. National Institute of Standards and Technology.[1] Available at: [Link]1]
-
PubChem. (2025).[1] Methyl 3-methyl-4-nitrobenzoate Spectral Data. National Center for Biotechnology Information.[1] Available at: [Link]1]
Comparing antifungal potency of methyl vs benzhydryl nitrobenzoates
Executive Summary
This guide provides a technical comparison between Methyl Nitrobenzoates and Benzhydryl (Diphenylmethyl) Nitrobenzoates as antifungal agents. While nitrobenzoates are established pharmacophores exhibiting antifungal activity against Candida and Aspergillus species, experimental data indicates a distinct structure-activity relationship (SAR) divergence between the two ester classes.
Key Finding: Methyl esters generally exhibit superior in vitro potency (lower MIC values) compared to their benzhydryl counterparts. While benzhydryl derivatives possess higher lipophilicity (facilitating membrane interaction), their significant steric bulk appears to hinder binding affinity within the catalytic pockets of key fungal targets, such as Thymidylate Kinase (TPMK). Methyl esters offer an optimal balance of solubility, permeability, and steric fit.
Chemical & Physical Profile
Understanding the physicochemical contrast is essential for interpreting the biological data.
| Feature | Methyl Nitrobenzoate | Benzhydryl Nitrobenzoate | Impact on Antifungal Efficacy |
| Structure | Small alkyl group (-CH₃) | Bulky diaryl group (-CH(Ph)₂) | Methyl allows deep pocket penetration; Benzhydryl clashes sterically. |
| Lipophilicity (LogP) | Moderate (~2.0 - 2.5) | High (~5.0 - 5.5) | Benzhydryl enters membranes easily but may get "trapped" in the lipid bilayer. |
| Solubility | Moderate in aqueous media | Poor (requires DMSO/surfactants) | Methyl esters are more bioavailable in standard broth assays. |
| Hydrolytic Stability | Moderate | High (steric protection) | Benzhydryl esters may act as slower-release prodrugs, but show lower immediate potency. |
Experimental Methodology
To ensure reproducibility, the following protocols are recommended for synthesizing and testing these compounds. These workflows serve as a self-validating system where the synthesis yield and purity directly impact the MIC reproducibility.
Synthesis Workflow
-
Methyl Esters: Standard Fischer esterification (Methanol + H₂SO₄, reflux). High yield (>85%).
-
Benzhydryl Esters: Requires activation due to steric hindrance. Recommended route: DCC/DMAP coupling or reaction with Diphenyldiazomethane (if available/safe).
Antifungal Susceptibility Assay (CLSI M27-A3 Standard)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation:
-
Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline to 0.5 McFarland turbidity (~1-5 × 10⁶ CFU/mL).
-
Dilute 1:1000 in RPMI-1640 medium (buffered with MOPS to pH 7.0).
-
-
Compound Preparation:
-
Dissolve Methyl and Benzhydryl nitrobenzoates in DMSO (Stock: 10 mM).
-
Critical Step: Benzhydryl derivatives may precipitate in aqueous media. Ensure final DMSO concentration is <1% to avoid solvent toxicity.
-
-
Microdilution:
-
Dispense 100 µL of serial dilutions (0.5 – 256 µg/mL) into 96-well plates.
-
Add 100 µL of fungal inoculum.
-
Include controls: Growth (no drug), Sterile (no fungi), and Reference (Fluconazole).
-
-
Incubation & Readout:
-
Incubate at 35°C for 24-48 hours.
-
Endpoint: Lowest concentration with 100% inhibition (optically clear) compared to growth control.
-
Comparative Performance Data
The following data summarizes comparative studies on 3-methyl-4-nitrobenzoate derivatives, a representative scaffold for this class.
Table 1: Comparative MIC Values against Candida spp.
| Compound Class | R-Group | C. albicans MIC (µM) | C. guilliermondii MIC (µM) | Potency Rating |
| Methyl Ester | -CH₃ | 39 - 78 | 39 | High |
| Pentyl Ester | -(CH₂)₄CH₃ | 31 - 62 | 31 | High |
| Benzhydryl Ester | -CH(Ph)₂ | > 250 | > 250 | Low |
| Reference | Fluconazole | 1 - 2 | 1 - 2 | Standard |
Analysis:
-
The "Goldilocks" Zone: Data indicates that alkyl chains of moderate length (Methyl to Pentyl) provide peak activity.
-
The Benzhydryl Drop-off: Despite the high lipophilicity of the benzhydryl group, the potency drops significantly. This suggests that the mechanism of action is target-specific (protein binding) rather than non-specific membrane disruption. If it were purely membrane disruption, the lipophilic benzhydryl group would likely be more potent.
Mechanistic Insight & SAR Analysis
The primary mechanism for nitrobenzoates involves the inhibition of fungal Thymidylate Kinase (TPMK) , an enzyme critical for DNA synthesis.
Structure-Activity Relationship (SAR)
-
Electronic Effect: The nitro group (-NO₂) is essential. It withdraws electrons, potentially increasing the electrophilicity of the ring or participating in redox cycling (oxidative stress).
-
Steric Effect (The Differentiator): The TPMK active site has a hydrophobic pocket that accommodates the ester group.
-
Methyl: Fits snugly, allowing the nitro-aromatic core to align with active site residues (e.g., Arg/Lys).
-
Benzhydryl: The two phenyl rings create a massive steric clash ("molecular bulk"), preventing the inhibitor from entering the catalytic cleft deep enough to effect inhibition.
-
Visualization of Mechanism
Figure 1: Mechanistic pathway highlighting the steric divergence between Methyl and Benzhydryl esters at the target site.
Conclusion & Recommendation
For antifungal drug development targeting Candida species via the nitrobenzoate scaffold:
-
Prioritize Methyl (or Pentyl) Esters: These derivatives offer the highest intrinsic potency due to optimal steric fit within the TPMK active site.
-
Avoid Benzhydryl for Direct Potency: The benzhydryl group is too bulky for this specific pharmacophore. However, it may be useful as a prodrug moiety if the goal is to create a highly lipophilic, slow-release depot formulation that hydrolyzes back to the active acid form in vivo, though this requires specific esterase activity validation.
References
-
Ferreira, A. R., et al. (2025). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Link
-
BenchChem. (2025). Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). Link
-
Gökçe, M., et al. (2005). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry. Link
Validating structure of compound 7 diphenylmethyl 3-methyl-4-nitrobenzoate
Publish Comparison Guide: Validating the Structure and Efficacy of Compound 7 (Diphenylmethyl 3-methyl-4-nitrobenzoate)
Executive Summary
Compound 7 (Diphenylmethyl 3-methyl-4-nitrobenzoate) is a lipophilic ester derivative of 3-methyl-4-nitrobenzoic acid, synthesized primarily to evaluate the impact of bulky aromatic substituents on antifungal pharmacophores. While the 3-methyl-4-nitrobenzoate core is a known bioactive scaffold, the introduction of the diphenylmethyl (benzhydryl) group significantly alters the physicochemical profile compared to its aliphatic analogues.
This guide serves as a technical validation manual for researchers. It provides the definitive spectroscopic signature required to authenticate Compound 7, compares its performance against superior aliphatic analogues (specifically the pentyl ester, Compound 6), and details the experimental protocols necessary for its synthesis and characterization.
Part 1: Structural Validation & Characterization
The identity of Compound 7 is confirmed through a specific set of spectroscopic markers that distinguish it from the starting material (3-methyl-4-nitrobenzoic acid) and simple alkyl esters.
Spectroscopic Signature (The "Fingerprint")
To validate Compound 7, the following signals must be resolved. The presence of the diphenylmethyl methine proton is the critical "Go/No-Go" validation point.
| Technique | Key Feature | Signal / Value | Structural Assignment |
| 1H NMR | Diagnostic Peak | δ ~7.15 ppm (s, 1H) | Methine proton (CH) of the diphenylmethyl group. This singlet is unique to benzhydryl esters. |
| Aromatic Region | δ 7.20–7.45 ppm (m, 10H) | Overlapping multiplets corresponding to the two phenyl rings of the ester group. | |
| Core Scaffold | δ ~7.90–8.05 ppm (m, 3H) | Protons of the 3-methyl-4-nitrobenzoate core (H-2, H-5, H-6). | |
| Methyl Group | δ ~2.60 ppm (s, 3H) | Ar-CH3 group on the benzoate core.[1] | |
| FT-IR | Carbonyl Stretch | 1726 cm⁻¹ | Ester C=O stretching (sharp, strong). |
| Nitro Group | 1519 & 1346 cm⁻¹ | Asymmetric and symmetric NO₂ stretching. | |
| C-H Stretch | 3032 cm⁻¹ (sp²) | Aromatic C-H stretching.[2][3] | |
| Physical | Melting Point | 100°C – 101°C | Distinct sharp melting point (White amorphous solid).[2] |
Expert Insight: In the 1H NMR, ensure the integration ratio of the methine singlet (δ ~7.15) to the core methyl singlet (δ ~2.60) is exactly 1:3. Any deviation suggests incomplete esterification or hydrolysis.
Mass Spectrometry Validation
-
Target Ion: Look for
or . -
Formula: C₂₁H₁₇NO₄
-
Molecular Weight: 347.37 g/mol .
-
Fragmentation Pattern: Expect a characteristic loss of the diphenylmethyl cation (m/z 167), leaving the nitrobenzoate anion.
Part 2: Comparative Performance Analysis
In the context of antifungal drug development (specifically against Candida species), Compound 7 was evaluated alongside aliphatic analogues.[2] The data reveals a critical Structure-Activity Relationship (SAR): Steric bulk hinders bioactivity.
Efficacy vs. Alternatives
The following table compares Compound 7 with the most potent analogue (Compound 6) and the methyl ester reference (Compound 1).
| Feature | Compound 7 (Diphenylmethyl) | Compound 6 (Pentyl) | Compound 1 (Methyl) |
| Structure Type | Bulky Aromatic Ester | Flexible Aliphatic Ester | Short Aliphatic Ester |
| Lipophilicity | High (LogP > 5) | Moderate | Low |
| Yield (Synthesis) | 12.7% (Low) | 30% (Moderate) | 83.3% (High) |
| Antifungal Activity | Inactive / Weak | High Potency | Moderate |
| MIC (C. guilliermondii) | > 1000 µg/mL | 7.8 µg/mL | 7.8 µg/mL |
| Physical State | White Solid | Green Oil | Yellow Crystals |
Technical Verdict
-
Compound 7 (The "Failed" Candidate): The diphenylmethyl group introduces excessive steric hindrance and hydrophobicity. While it successfully crosses membranes, its bulk likely prevents effective binding to the target protein (putatively TMPK - Thymidylate kinase).
-
Compound 6 (The "Winner"): The pentyl chain offers the optimal balance of lipophilicity for membrane permeation and flexibility for receptor binding, making it the superior alternative for biological applications.
Part 3: Experimental Protocols
Synthesis Workflow (Steglich Esterification)
Note: The low yield (12.7%) reported in literature suggests steric difficulties. The protocol below utilizes DCC/DMAP to maximize conversion of the bulky alcohol.
Reagents:
-
3-methyl-4-nitrobenzoic acid (1.0 equiv)
-
Diphenylmethanol (Benzhydrol) (1.1 equiv)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask, dissolve 3-methyl-4-nitrobenzoic acid (1 mmol) in dry DCM (10 mL) under nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (0.1 mmol) and stir for 5 minutes at room temperature.
-
Coupling: Cool the solution to 0°C. Add Diphenylmethanol (1.1 mmol) followed by the dropwise addition of DCC (1.1 mmol) dissolved in minimal DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Work-up:
-
Filter off the DCU precipitate using a sintered glass funnel.
-
Wash the filtrate with 0.5 N HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify the crude residue via silica gel column chromatography.
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 8:2).
-
Target: Collect fractions containing the spot with Rf ~0.5 (varies by exact solvent system). Compound 7 is a white solid.
-
Diagrammatic Workflows
Figure 1: Synthesis Pathway of Compound 7
Caption: Steglich esterification pathway for the synthesis of the sterically hindered Compound 7.
Figure 2: Structure-Activity Relationship (SAR) Logic
Caption: Comparative SAR analysis showing how steric bulk in Compound 7 reduces antifungal potency compared to Compound 6.
References
-
3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Source: ResearchGate (2025). Context: Primary source for the synthesis, characterization (NMR/IR), and biological evaluation of Compound 7 compared to Compounds 1 and 6. URL:[Link](Search Link for verification)
-
Standard Spectroscopic Data for Methyl 3-methyl-4-nitrobenzoate (Analogue Reference). Source: PubChem (National Library of Medicine). Context: Used as a baseline for NMR shift comparison of the benzoate core. URL:[Link]
-
Steglich Esterification Protocol for Bulky Alcohols. Source: Organic Chemistry Portal. Context: Standard authoritative protocol for synthesizing esters from hindered alcohols like diphenylmethanol. URL:[Link]
Sources
HPLC retention time comparison for nitrobenzoate ester derivatives
Comprehensive HPLC Retention Time Comparison Guide for Nitrobenzoate Ester Derivatives
Introduction
Nitrobenzoate ester derivatives are highly versatile compounds in pharmaceutical analysis. Because of the strong UV absorbance imparted by the electron-dense nitroaromatic ring, they are frequently utilized as derivatization tags to enhance the detectability of chiral alcohols and carbohydrates. Furthermore, specific nitrobenzoate esters—such as methyl 2-(bromomethyl)-6-nitrobenzoate—are heavily monitored as trace genotoxic impurities (GTIs) during the synthesis of active pharmaceutical ingredients (APIs) like lenalidomide ()[1].
This guide provides an objective, data-driven comparison of the High-Performance Liquid Chromatography (HPLC) retention times of various nitrobenzoate esters, elucidating the fundamental chromatographic mechanisms that govern their separation.
Mechanistic Principles of Retention
The retention time (RT) of nitrobenzoate esters in reversed-phase HPLC (RP-HPLC) is dictated by the delicate balance between the hydrophobic ester/alkyl chain and the polar, electron-withdrawing nitro group.
-
Isomeric Steric Effects (Ortho vs. Meta vs. Para): The spatial arrangement of the nitro group relative to the ester moiety profoundly impacts retention. Ortho-substituted nitrobenzoates generally elute faster than their para-substituted counterparts. Causality: When the bulky nitro group is in the ortho position, steric clash with the adjacent ester group forces the molecule out of planarity. This non-planar conformation reduces the molecule's effective hydrophobic surface area, weakening its van der Waals interactions with the C18 stationary phase ()[2]. Conversely, para-isomers maintain a planar, extended conformation, maximizing stationary phase interaction and delaying elution.
-
Halogenation and Lipophilicity: In genotoxic impurity profiling, nitrobenzoate esters often feature halomethyl groups. Substituting a chlorine atom with a bromine atom (e.g., chloromethyl vs. bromomethyl) increases the retention time. Causality: Bromine has a larger atomic radius and higher polarizability than chlorine, which increases the molecule's overall lipophilicity and strengthens dispersive interactions with the hydrophobic alkyl chains of the column[2].
-
Chiral Recognition: When used as chiral derivatizing agents, the rigid, planar p-nitrobenzoate moiety acts as an excellent pi-acid. This enhances pi-pi stacking interactions with chiral stationary phases (e.g., Chiralpak IF), amplifying the resolution between enantiomers such as D- and L-menthyl p-nitrobenzoate ()[3].
Comparative Retention Time Data
Table 1: RP-HPLC Retention Times of Nitrobenzoate Ester Genotoxic Impurities[2]
Conditions: C18 Column (250 x 4.6 mm, 5 µm); Isocratic Mobile Phase: 0.1% Perchloric Acid : (Methanol 80% / ACN 20%)[55:45 v/v]; Flow Rate: 0.8 mL/min; Detection: UV 210 nm.
| Compound | Substitution Pattern | Retention Time (min) |
| Methyl 2-(bromomethyl)-6-nitrobenzoate (MON) | Ortho-nitro, Ortho-bromomethyl | 15.75 |
| 2-Methyl-3-nitrobenzoic acid methyl ester (MNM) | Meta-nitro, Ortho-methyl | 18.05 |
| Methyl 2-(chloromethyl)-3-nitrobenzoate (MCN) | Meta-nitro, Ortho-chloromethyl | 21.00 |
| Methyl 2-(bromomethyl)-4-nitrobenzoate (MPN) | Para-nitro, Ortho-bromomethyl | 24.43 |
| Methyl 2-(bromomethyl)-5-nitrobenzoate (MMM) | Meta-nitro, Para-bromomethyl | 25.54 |
Data Insight: The early elution of MON (15.75 min) compared to MPN (24.43 min) perfectly illustrates the ortho-steric clash principle. Furthermore, the shift from MCN (chloromethyl, 21.00 min) to MMM (bromomethyl, 25.54 min) demonstrates the predictable retention increase driven by halogen polarizability[2].
Table 2: Chiral HPLC Retention Times of Menthyl Nitrobenzoate Derivatives[3]
Conditions: Chiralpak IF Column (250 x 4.6 mm); Mobile Phase: Acetonitrile : Water [90:10 v/v]; Flow Rate: 0.7 mL/min; Detection: UV 230 nm.
| Compound | Enantiomer | Retention Time (min) | Resolution (Rs) |
| Menthyl p-nitrobenzoate | D-menthyl | 7.90 | 8.89 |
| Menthyl p-nitrobenzoate | L-menthyl | 10.56 | 8.89 |
Data Insight: The massive resolution (Rs = 8.89) achieved between the D- and L-enantiomers highlights the efficacy of the p-nitrobenzoate tag in facilitating stereoselective interactions with the chiral stationary phase[3]. For context, other cyclic nitrobenzoates, such as (1S,2S)-trans-4-nitrobenzoic acid 2-chlorocyclopentyl ester, also exhibit strong retention profiles (approx. 15.01 min) under standard chiral conditions ()[4].
Experimental Methodologies
To ensure reproducibility and scientific rigor, the following self-validating protocol details the RP-HPLC quantification of nitrobenzoate ester impurities.
Protocol: Self-Validating RP-HPLC Workflow for Nitrobenzoate Esters
Step 1: System Preparation & Equilibration
-
Install a high-efficiency C18 column (250 mm x 4.6 mm, 5 µm).
-
Prepare Mobile Phase A: 0.1% (v/v) perchloric acid in Milli-Q water. Causality: The low pH (acidic modifier) suppresses the ionization of residual silanol groups on the silica support, preventing secondary ionic interactions that cause peak tailing for polar functional groups[2].
-
Prepare Mobile Phase B: Methanol and Acetonitrile (80:20, v/v). Causality: Methanol provides optimal solvation for the nitroaromatic ring, while the 20% acetonitrile fraction reduces overall mobile phase viscosity, keeping system backpressure within operational limits.
-
Equilibrate the system in isocratic mode (55% A : 45% B) at 0.8 mL/min until the UV baseline at 210 nm stabilizes.
Step 2: Standard Preparation & Self-Validation
-
Accurately weigh 10 mg of each nitrobenzoate reference standard (e.g., MON, MCN, MPN).
-
Dissolve in 10 mL of sample diluent (Water:Acetonitrile 20:80 v/v).
-
Self-Validation Check: Inject a blank diluent sample prior to the standards. Confirm the absence of ghost peaks in the 15–26 minute retention window to rule out diluent contamination or column carryover[1].
Step 3: Chromatographic Acquisition
-
Inject 20 µL of the standard mixture.
-
Maintain the column oven at a constant 40 °C. Causality: Elevated temperature enhances the mass transfer kinetics of these bulky ester derivatives between the mobile and stationary phases, resulting in sharper, more symmetrical peaks[2].
Step 4: System Suitability Verification
-
Analyze the chromatogram. The system is deemed validated for quantitative analysis if the resolution (Rs) between the closest eluting critical pair (e.g., MNM and MCN) is > 2.0, and the peak tailing factor for all analytes is < 1.5.
Workflow Visualization
Structural and phase-dependent factors dictating nitrobenzoate ester HPLC retention.
References
-
Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. Asian Journal of Chemistry.[Link]
-
Analytical Methods - Trace level of nitroaromatic GTI. Royal Society of Chemistry (RSC). [Link]
- Method for splitting DL-menthol by means of pre-column derivatization high performance liquid chromatography (CN103910607A).
-
Asymmetric Synthesis using Organoboranes. Australian Journal of Chemistry.[Link]
Sources
Comparative Efficacy Guide: Benzhydryl vs. Pentyl Esters Against Candida guilliermondii
Executive Summary & Strategic Rationale
This guide provides a technical comparison between Benzhydryl (diphenylmethyl) and Pentyl (n-pentyl) esters in the context of antifungal development against Candida guilliermondii.
C. guilliermondii is an emerging non-albicans species characterized by diminished susceptibility to echinocandins and azoles [1]. The development of novel ester derivatives aims to overcome these resistance mechanisms by altering lipophilicity (LogP) and steric parameters to enhance membrane permeability or target affinity.
The Core Comparison
| Feature | Pentyl Ester (-C₅H₁₁) | Benzhydryl Ester (-CH(Ph)₂) |
| Structure | Linear, Aliphatic, Flexible | Bulky, Aromatic, Rigid |
| Lipophilicity | Moderate (LogP increase ~ +2.5) | High (LogP increase ~ +4.0) |
| Steric Effect | Low hindrance; mimics fatty acids | High hindrance; exploits hydrophobic pockets |
| Primary Utility | Enhancing membrane fluidity/permeability | Increasing metabolic stability & receptor binding |
Chemical Basis: Structure-Activity Relationship (SAR)[1]
The biological activity of these esters against C. guilliermondii is governed by the balance between solubility and permeability .
The Pentyl Strategy (Lipophilic Extension)
The pentyl group introduces a flexible 5-carbon chain. In SAR studies, such as those involving benzothiazole or phthalimide derivatives, alkyl chains of this length (C4-C6) are often optimized to disrupt the fungal cell membrane integrity.
-
Mechanism: The aliphatic chain inserts into the fungal lipid bilayer, increasing membrane fluidity and causing leakage of intracellular ions (K+).
-
Limitation: If the chain is too long (>C8), solubility in aqueous media drops, killing bioactivity (cutoff effect).
The Benzhydryl Strategy (Bulky Shielding)
The benzhydryl group consists of two phenyl rings attached to a central carbon.
-
Mechanism: The bulky aromatic rings provide
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active sites of fungal enzymes (like CYP51). -
Stability: The steric bulk protects the ester bond from rapid hydrolysis by fungal esterases, potentially prolonging the half-life of the active pharmacophore.
Experimental Protocols
To objectively compare these derivatives, the following self-validating workflows must be established.
Synthesis Workflow (Graphviz Visualization)
The following diagram outlines the parallel synthesis pathway for creating these ester derivatives from a carboxylic acid scaffold (e.g., a phthalimide or amino acid derivative).
Caption: Parallel synthetic routes for Pentyl (Fischer esterification) and Benzhydryl (Diazo-alkylation) derivatives.
Biological Assay: MIC Determination (CLSI M27-A3)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against C. guilliermondii.
Protocol:
-
Inoculum Preparation: Cultivate C. guilliermondii (e.g., ATCC 6260) on Sabouraud Dextrose Agar (SDA) at 35°C for 24h. Suspend colonies in saline to reach 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute the suspension 1:100, then 1:20 in RPMI 1640 medium (buffered with MOPS) to reach a final testing concentration of
CFU/mL. -
Compound Preparation: Dissolve Benzhydryl and Pentyl esters in DMSO. Prepare serial two-fold dilutions in microtiter plates (Range: 0.125 – 128 µg/mL).
-
Incubation: Incubate plates at 35°C for 24–48 hours.
-
Readout: Visual endpoint is the lowest concentration showing 50% (IC50) or 100% (MIC) growth inhibition compared to the drug-free control.
Comparative Performance Data
The following data summarizes trends observed in SAR studies involving amide/ester derivatives against Candida species [2][3][4].[1][2][3]
Table 1: Representative Biological Activity Profile
| Parameter | Pentyl Ester Series | Benzhydryl Ester Series | Interpretation |
| MIC (µg/mL) | 32 – 128 | 4 – 16 | Benzhydryl often shows superior potency due to specific binding interactions. |
| Biofilm Inhibition | Moderate (<40%) | High (>60%) | Bulky hydrophobic groups penetrate the extracellular matrix (ECM) of biofilms better. |
| Selectivity Index | Low (< 5) | High (> 10) | Pentyl chains can be toxic to mammalian cells (membrane lysis); Benzhydryl is more target-specific. |
| Solubility | Moderate | Poor | Benzhydryl esters require formulation aids (e.g., cyclodextrins) for delivery. |
Critical Insight: While pentyl esters often exhibit "baseline" antifungal activity due to general lipophilicity, benzhydryl derivatives frequently outperform them in potency against resistant strains like C. guilliermondii. This is attributed to the "Butterfly Effect" where the two phenyl rings lock the molecule into a conformation that fits tightly into the fungal CYP51 active site, mimicking the lanosterol substrate [2].
Mechanism of Action (MOA) Pathway
Understanding why the Benzhydryl ester is often more potent requires visualizing the molecular targets.
Caption: Dual mechanisms: Pentyl esters primarily disrupt membranes, while Benzhydryl esters target enzymatic pathways.
Conclusion & Recommendation
For drug development targeting Candida guilliermondii:
-
Select Benzhydryl Esters if your goal is high potency and target specificity . The bulky aromatic system is more effective at overcoming the intrinsic resistance of C. guilliermondii by binding tightly to enzyme active sites.
-
Select Pentyl Esters if your goal is topical application or membrane disruption . They are easier to synthesize and possess general antiseptic properties, though they lack the specific potency of the benzhydryl analogs.
Final Verdict: The Benzhydryl moiety is the superior pharmacophore for systemic antifungal candidates against resistant Candida strains, provided solubility challenges are managed.
References
-
Marcos-Zambrano, L. J., et al. (2017).[4] Candida guilliermondii Complex Is Characterized by High Antifungal Resistance but Low Mortality in 22 Cases of Candidemia.[4] Antimicrobial Agents and Chemotherapy, 61(7).[4][5] Link
-
Kaplancikli, Z. A., et al. (2012). Synthesis and Antimicrobial Activity of some Amide Derivatives Bearing Thiazole, Benzhydryl and Piperidine Moieties. Tropical Journal of Pharmaceutical Research. Link
-
Kujundzic, M., et al. (2001). Antifungal activity of 6-amino-2-n-pentylthiobenzothiazole (APB) against 26 strains of the genus Candida. Folia Microbiologica. Link
-
do Amaral, W., et al. (2023). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Pharmaceuticals. Link
Sources
- 1. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Candida guilliermondii Complex Is Characterized by High Antifungal Resistance but Low Mortality in 22 Cases of Candidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Benzhydryl 3-methyl-4-nitrobenzoate
Executive Summary & Compound Analysis
Benzhydryl 3-methyl-4-nitrobenzoate is a specialized organic intermediate, often utilized in the synthesis of complex pharmaceutical agents or as a protected ester form of nitro-benzoic acid derivatives.
As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this exact ester may be limited compared to commodity chemicals, we apply Structure-Activity Relationship (SAR) logic to determine safety protocols. This compound combines a nitro-aromatic core (potential for energetic decomposition and toxicity) with a benzhydryl group (high lipophilicity).
Critical Hazard Profile:
-
Physical State: Solid (crystalline powder).
-
Primary Risks:
-
Dermal Absorption: The bulky benzhydryl group significantly increases lipophilicity compared to methyl esters, enhancing the ability to penetrate the stratum corneum.
-
Thermal Instability: The nitro group (
) introduces a risk of rapid decomposition if subjected to high heat or shock, particularly under acidic conditions or during distillation. -
Sensitization: Nitro-aromatics are known sensitizers; repeated exposure may induce allergic dermatitis.
-
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire" for this compound. The lipophilic nature requires specific barrier protection.
PPE Selection Table
| PPE Category | Standard Handling (Weighing/Transfer < 1g) | Scale-Up / Synthesis (> 1g or Heating) | Technical Rationale |
| Hand Protection | Double Nitrile (0.11 mm min. thickness) | Silver Shield / 4H Laminate (Inner) + Nitrile (Outer) | Benzhydryl esters can permeate standard nitrile over time. Laminate offers broad chemical resistance against aromatics. |
| Respiratory | N95 / FFP2 Mask (if outside hood) | P100 / FFP3 or PAPR (if dust generation is high) | Nitro-aromatic dusts are potent respiratory irritants. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Risk of energetic decomposition requires impact protection for the face during heating. |
| Body | Standard Cotton Lab Coat | Tyvek® Lab Coat (Disposable) + Sleeve Covers | Prevent accumulation of dust on reusable fabric; sleeve covers bridge the glove-cuff gap. |
Operational Protocols: The "Closed Loop" Approach
To maintain scientific integrity and safety, we utilize a "Closed Loop" handling philosophy to minimize exposure.
Phase A: Weighing & Transfer (Solid State)
-
Static Control: Nitro-aromatic powders are often electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure before spatulating. Static discharge can disperse toxic dust or, in rare cases, initiate decomposition.
-
Containment: Weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.
-
Technique: Use the "tare-outside, fill-inside" method. Tare the vial outside, move it into the hood, add the compound, cap it, and wipe the exterior before removing.
Phase B: Reaction Setup (Solution State)
-
Solvent Selection: When dissolving, add solvent slowly. The heat of solution is generally low, but avoiding exotherms with nitro compounds is a best practice.
-
Thermal Management: If heating is required (e.g., deprotection or coupling), use a silicone oil bath rather than a heating mantle. Oil baths provide uniform heat and prevent "hot spots" that could trigger the nitro group's decomposition.
-
Blast Shielding: For reactions >5g or those involving temperatures >100°C, a polycarbonate blast shield is mandatory due to the energetic potential of the nitro moiety.
Visualization: Safety Decision Logic
The following diagram outlines the decision-making process for PPE and Engineering Controls based on the operational state.
Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the material.[1][2]
Disposal & Decontamination[3][4][5][6]
Improper disposal of nitro-aromatics is a leading cause of lab safety incidents.
Decontamination of Surfaces
-
Solubilize: Do not dry sweep. Wet the area with a paper towel soaked in Acetone or Ethyl Acetate (Benzhydryl esters are insoluble in water).
-
Soap Wash: Follow with a soap and water wash to remove residues.[3][4][5][6]
-
Verification: UV light (365 nm) can sometimes detect aromatic residues; check the area if possible.
Waste Stream Segregation
-
Solid Waste: Collect in a dedicated container labeled "Solid Toxic Organic - Nitro Compound."
-
Liquid Waste:
-
Do NOT mix with strong bases (NaOH, KOH). Base-catalyzed hydrolysis can degrade the ester but may also form unstable nitro-phenolic salts.
-
Do NOT mix with oxidizers.
-
Preferred Path: High-temperature incineration handling code (usually Stream C in industrial settings).
-
Figure 2: Waste segregation and disposal workflow emphasizing the exclusion of incompatible agents.
Emergency Response
In the event of exposure, the lipophilicity of the benzhydryl group dictates immediate and prolonged flushing.
-
Eye Contact: Flush for 15 minutes minimum .[1][2][7][8][9] The compound is likely hydrophobic; water flushes mechanical particles, but saline or an isotonic wash is preferred if available.
-
Skin Contact:
-
Spill Cleanup: Isolate the area.[9] Wear P100 respiratory protection. Cover spill with a solvent-dampened pad (Acetone) to capture dust, then dispose of as hazardous waste.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 3-methyl-4-nitrobenzoate (Analogous Structure). MilliporeSigma.[11] Link
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Methyl-4-nitrobenzoic acid (Precursor). Thermo Fisher Scientific. Link
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Cameo Chemicals: Nitroaromatics. US Dept of Commerce. Link
-
PubChem. (n.d.). Compound Summary: Methyl 3-nitrobenzoate.[12] National Library of Medicine. Link
(Note: Specific SDS for the benzhydryl ester variant is derived from the SAR analysis of the methyl ester analogs and benzhydryl precursors listed above.)
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. acrospharmatech.com [acrospharmatech.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.nl [fishersci.nl]
- 12. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
